SBC-115076
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4E)-4-[hydroxy-(3-methyl-4-phenylmethoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)-5-pyridin-4-ylpyrrolidine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N3O5/c1-22-20-25(8-9-26(22)39-21-23-6-3-2-4-7-23)29(35)27-28(24-10-12-32-13-11-24)34(31(37)30(27)36)15-5-14-33-16-18-38-19-17-33/h2-4,6-13,20,28,35H,5,14-19,21H2,1H3/b29-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVYIXKBHQQSREP-ORIPQNMZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=NC=C4)/O)OCC5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of SBC-115076: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SBC-115076 is a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). Its mechanism of action centers on the disruption of the protein-protein interaction between PCSK9 and the low-density lipoprotein receptor (LDLR), thereby preventing PCSK9-mediated degradation of the LDLR. This leads to an increased cell surface population of LDLRs, enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from circulation. This guide provides a detailed technical overview of this compound's mechanism, supported by experimental protocols and quantitative data.
Introduction to PCSK9 and its Role in Cholesterol Homeostasis
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a serine protease that plays a critical role in the regulation of cholesterol metabolism.[1][2] Secreted primarily from the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This binding event targets the LDLR for lysosomal degradation, thereby reducing the number of available receptors to clear circulating low-density lipoprotein cholesterol (LDL-C).[4][5] By inhibiting the function of PCSK9, the recycling of LDLR to the hepatocyte surface is enhanced, leading to increased uptake of LDL-C and a subsequent reduction in plasma LDL-C levels.[1][5]
This compound: A Direct PCSK9 Antagonist
This compound is an extracellular antagonist of PCSK9.[6][7] It functions by directly binding to circulating PCSK9, which sterically hinders the interaction between PCSK9 and the LDLR.[7] This preventative action allows for the normal recycling of the LDLR to the cell surface, leading to a greater density of active receptors and consequently, more efficient clearance of LDL-C from the bloodstream.
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound can be visualized as an intervention in the PCSK9-mediated LDLR degradation pathway.
Quantitative Data Summary
The efficacy of this compound has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.
| In Vitro Activity of this compound |
| Parameter |
| PCSK9 Inhibition (IC50) |
| Cell Line |
| Effect |
| In Vivo Efficacy of this compound |
| Animal Model |
| Dosage |
| Effect |
| Animal Model |
| Effect |
| Animal Model |
| Dosage |
| Effect |
Detailed Experimental Protocols
In Vitro PCSK9-LDLR Interaction Assay
This assay evaluates the ability of this compound to inhibit the binding of PCSK9 to the LDLR.
Protocol:
-
Plate Coating: A 96-well microplate is coated with recombinant LDLR-AB domain, which contains the PCSK9 binding site.
-
Incubation: Recombinant His-tagged PCSK9 is pre-incubated with varying concentrations of this compound. This mixture is then added to the LDLR-coated wells and incubated to allow for binding.
-
Washing: The plate is washed to remove any unbound PCSK9 and this compound.
-
Detection: A biotinylated anti-His-tag monoclonal antibody is added, which specifically binds to the His-tagged PCSK9 captured by the LDLR on the plate.
-
Signal Generation: HRP-conjugated streptavidin is added, followed by a chromogenic substrate (e.g., TMB). The resulting colorimetric signal is proportional to the amount of PCSK9 bound to the LDLR. The inhibitory effect of this compound is quantified by the reduction in signal compared to a control without the inhibitor.
Cellular LDLR Degradation Assay
This assay assesses the ability of this compound to prevent PCSK9-mediated degradation of LDLR in a cellular context.
Protocol:
-
Cell Culture: HepG2 cells are cultured to approximately 50% confluency.
-
Sterol Depletion: Cells are cultured in a sterol-depleting medium for 18-24 hours to upregulate LDLR expression.
-
Treatment: Recombinant PCSK9 is pre-incubated with or without this compound and then added to the cells for 4 hours.
-
Cell Lysis: Whole-cell extracts are prepared using a suitable lysis buffer (e.g., 50 mM Tris-Cl, pH 7.4, 150 mM NaCl, 1% Nonidet P-40, 0.5% sodium deoxycholate, 5 mM EDTA, 5 mM EGTA, with protease inhibitors).
-
Western Blotting: The cell lysates are subjected to SDS-PAGE and transferred to a nitrocellulose membrane. The membrane is then immunoblotted with a primary antibody specific for the LDLR, followed by a secondary antibody conjugated to a detectable marker (e.g., HRP). The levels of LDLR protein are visualized and quantified. A decrease in the LDLR band intensity in the presence of PCSK9 and a restoration of this intensity in the presence of this compound indicates the inhibitory activity of the compound.[8]
Fluorescent LDL Uptake Assay
This functional assay measures the cellular uptake of LDL, which is a direct consequence of LDLR activity.
Protocol:
-
Cell Seeding: HepG2 cells are seeded in a 96-well plate.
-
Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[6]
-
LDL Incubation: Fluorescently labeled LDL (e.g., Dil-LDL) is added to the culture medium, and the cells are incubated to allow for receptor-mediated endocytosis.[9]
-
Washing: The cells are washed to remove any unbound Dil-LDL.
-
Quantification: The amount of internalized Dil-LDL is quantified by measuring the fluorescence intensity using a plate reader. An increase in fluorescence in this compound-treated cells compared to untreated cells indicates enhanced LDL uptake.[9]
In Vivo Hypercholesterolemia Mouse Model
This model is used to evaluate the lipid-lowering efficacy of this compound in a physiological setting.
Protocol:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Diet-Induced Hypercholesterolemia: Mice are fed a high-fat diet (HFD) to induce elevated plasma cholesterol levels. The diet composition can vary but is generally high in fat and cholesterol.
-
Treatment Groups: Mice are divided into several groups: a control group on a standard diet, an HFD control group, and HFD groups treated with this compound at various doses.
-
Drug Administration: this compound is administered via an appropriate route (e.g., subcutaneous injection or oral gavage) for a defined period.
-
Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is separated, and total cholesterol and LDL-C levels are measured using standard enzymatic assays. A significant reduction in these lipid parameters in the this compound-treated groups compared to the HFD control group demonstrates the in vivo efficacy of the compound.
Conclusion
This compound demonstrates a clear and potent mechanism of action as a direct inhibitor of PCSK9. By preventing the interaction between PCSK9 and the LDLR, it effectively rescues the LDLR from degradation, leading to increased LDL-C clearance from the circulation. This mechanism has been robustly validated through a series of in vitro and in vivo experiments, highlighting its potential as a therapeutic agent for the management of hypercholesterolemia. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of PCSK9 inhibitors.
References
- 1. droracle.ai [droracle.ai]
- 2. PCSK9 and LDLR degradation: regulatory mechanisms in circulation and in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCSK9 function and physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medkoo.com [medkoo.com]
- 8. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DiI‐LDL uptake assay [bio-protocol.org]
SBC-115076: A Small Molecule PCSK9 Inhibitor for Hypercholesterolemia Management
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR). Inhibition of PCSK9 has emerged as a validated therapeutic strategy for lowering Low-Density Lipoprotein Cholesterol (LDL-C). SBC-115076 is a potent, small-molecule inhibitor of PCSK9 that offers a promising alternative to monoclonal antibody-based therapies. This technical guide provides a comprehensive overview of the preclinical data and experimental methodologies related to this compound, intended to inform researchers, scientists, and professionals in the field of drug development.
Introduction
Cardiovascular diseases remain a leading cause of mortality worldwide, with elevated LDL-C being a major risk factor. PCSK9 is a secreted serine protease that binds to the LDLR on the surface of hepatocytes, targeting it for lysosomal degradation.[1] This reduction in LDLR density leads to decreased clearance of LDL-C from the circulation. Genetic studies have shown that loss-of-function mutations in PCSK9 are associated with lower LDL-C levels and a reduced risk of coronary heart disease, validating PCSK9 as a therapeutic target.
This compound is a small molecule antagonist of PCSK9.[2] It acts by binding to circulating PCSK9 and preventing its interaction with the LDLR.[3] This inhibition of the PCSK9-LDLR interaction spares the LDLR from degradation, allowing it to be recycled back to the cell surface to clear more LDL-C from the bloodstream.[3] This document details the mechanism of action, quantitative efficacy, and the experimental protocols used to characterize this compound.
Mechanism of Action
This compound is an extracellular inhibitor of the protein-protein interaction between PCSK9 and the LDLR.[2][3] By binding to PCSK9, this compound allosterically or directly blocks the site of interaction with the LDLR's epidermal growth factor-like repeat A (EGF-A) domain. This preventative binding allows the LDLR to follow its normal recycling pathway within the hepatocyte, leading to a higher density of LDLRs on the cell surface and consequently, increased uptake of LDL-C from the plasma.
References
SBC-115076: A Small Molecule Modulator of Lipid Metabolism Through PCSK9 Inhibition
Abstract: This technical guide provides a comprehensive overview of SBC-115076, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document details the mechanism of action, impact on lipid profiles, and key experimental methodologies used to characterize this compound. Its primary role in lipid metabolism is the potent inhibition of PCSK9, which leads to increased Low-Density Lipoprotein (LDL) receptor recycling and a subsequent reduction in plasma LDL cholesterol. This guide is intended for researchers, scientists, and professionals in drug development engaged in the fields of cardiovascular disease and lipid metabolism.
Introduction
This compound is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), a key regulator of cholesterol homeostasis.[1][2] PCSK9 functions by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation, thereby reducing the liver's capacity to clear LDL cholesterol from the circulation.[3][4] By inhibiting the action of PCSK9, this compound enhances LDLR availability on the hepatocyte surface, leading to increased LDL cholesterol uptake and significantly lower plasma cholesterol levels.[5][6] This document outlines the core function and characteristics of this compound in the context of lipid metabolism.
Core Mechanism of Action: The PCSK9-LDLR Pathway
The primary mechanism through which this compound influences lipid metabolism is its direct interference with the PCSK9-LDLR pathway.
-
Physiological Role of PCSK9: Secreted primarily by the liver, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[3][7]
-
LDLR Degradation: Following this binding, the PCSK9-LDLR complex is internalized. Instead of the LDLR recycling back to the cell surface to clear more LDL particles, the presence of PCSK9 directs the entire complex to the lysosome for degradation.[4]
-
Inhibition by this compound: this compound acts as an inhibitor of the PCSK9-LDLR interaction.[5][8] By blocking this binding, it prevents the PCSK9-mediated degradation of the LDLR. This allows more LDLRs to be recycled back to the hepatocyte membrane, enhancing the clearance of LDL from the bloodstream.[1][4]
Quantitative Data on Lipid Modulation
This compound has demonstrated efficacy in both in vitro and in vivo models. While specific data on its effects on triglycerides and other lipids are limited, the impact on LDL and cholesterol is well-documented. PCSK9 inhibitors as a class have been shown to reduce triglycerides by 10-20%.[9]
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Line | Concentration(s) | Observed Effect | Reference |
|---|---|---|---|---|
| PCSK9-mediated LDLR Degradation | HepG2 | 0.5, 1.5, 5.0 µM | Concentration-dependent inhibition of LDLR degradation. | [8] |
| LDL Uptake | Liver Cells | Submicromolar | Increased uptake of LDL. | [5][6] |
| PCSK9/LDLR Interaction | N/A (Biochemical Assay) | 5, 15, 50 µM | Feasible for evaluating effects on protein-protein interaction. |[8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Diet | Dosage | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| Mice | High-Fat | Not Specified | Not Specified | Lowered cholesterol levels. | [5] |
| Rats | High-Fat | 4 mg/kg (s.c.) | Daily for 3 weeks | Reduced obesity and dyslipidemia; improved insulin sensitivity. |[2] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols have been used to characterize the activity of this compound.
Protocol: Cell-Based PCSK9-Mediated LDLR Degradation Assay
This assay evaluates the ability of this compound to protect LDLR from degradation in a cellular context.[8]
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in appropriate media until they reach optimal confluency.
-
Treatment: Cells are treated with purified PCSK9 protein in the presence of varying concentrations of this compound (e.g., 0, 0.5, 1.5, and 5.0 µM). A control group without PCSK9 or this compound is also maintained.
-
Incubation: The cells are incubated for a specified period to allow for PCSK9-mediated LDLR internalization and degradation.
-
Lysis and Protein Quantification: After incubation, cells are washed and lysed to extract total protein. The protein concentration of each sample is determined using a standard method (e.g., BCA assay).
-
Western Blot Analysis: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies specific for the LDLR and a loading control (e.g., β-actin).
-
Detection and Analysis: Following incubation with a secondary antibody, the protein bands are visualized using chemiluminescence. The band intensity for LDLR is quantified and normalized to the loading control to determine the relative LDLR levels across different treatment groups.
Protocol: In Vitro Competitive Binding Assay (PCSK9/LDLR Interaction)
This biochemical assay directly measures the inhibitory effect of this compound on the interaction between PCSK9 and the LDLR's EGF-A domain.[8]
-
Preparation of Reagents:
-
PCSK9-Magnetic Beads (MBs): Recombinant His-tagged PCSK9 is immobilized onto Ni-NTA magnetic beads.
-
LDLR EGF-A Domain: The EGF-A domain of LDLR is expressed as a GST-fusion protein (GST-EGF-A).
-
Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
-
Competitive Binding: A fixed amount of PCSK9-MBs is incubated in a buffer solution containing a fixed concentration of GST-EGF-A and varying concentrations of this compound (e.g., 5, 15, 50 µM). The mixture is incubated for an optimized period (e.g., 2 hours) with rotation to allow for competitive binding.
-
Separation: The magnetic beads are separated from the supernatant using a magnetic stand. The supernatant contains unbound proteins and compound.
-
Elution and Analysis:
-
The PCSK9-MBs (with bound GST-EGF-A and/or this compound) are washed to remove non-specific binding.
-
The bound complexes are eluted from the beads (e.g., using imidazole).
-
The eluate is analyzed by Western blot to detect the amounts of His-tagged PCSK9 and GST-EGF-A. The GST/His band intensity ratio is calculated as a measure of the PCSK9/LDLR interaction. A lower ratio in the presence of this compound indicates inhibition.
-
-
HPLC Analysis (Optional): To quantify the amount of this compound bound to PCSK9, the compound can be dissociated from the washed beads (e.g., with methanol) and analyzed via HPLC.[8]
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is provided below.
Table 3: Properties of this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 489415-96-5 | [5] |
| Molecular Formula | C₃₁H₃₃N₃O₅ | [5] |
| Formula Weight | 527.6 g/mol | [5] |
| Purity | ≥98% | [5] |
| Appearance | Crystalline solid | [5] |
| Solubility | DMSO: 5 mg/mLDMF: 2 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL | [5] |
| Storage | -20°C | [5] |
| Stability | ≥ 4 years at -20°C |[5] |
Discussion and Conclusion
The available evidence robustly positions this compound as a specific inhibitor of the PCSK9-LDLR interaction. Its mechanism of action is centered on preventing LDLR degradation, which directly enhances the capacity of hepatocytes to clear circulating LDL cholesterol. This makes it a valuable tool for research into hypercholesterolemia and a lead compound for the development of oral therapies for cardiovascular disease.
Based on the current body of scientific literature, the role of this compound in lipid metabolism is primarily confined to the regulation of cholesterol levels through the PCSK9 pathway. There is no direct evidence to suggest its involvement in other major lipid metabolic pathways, such as carnitine biosynthesis or the modulation of fatty acid oxidation. Future research may explore broader effects, but its core function remains a potent and specific modulation of the PCSK9 axis. The development of effective oral PCSK9 inhibitors like this compound represents a significant potential advancement in the management of hypercholesterolemia.
References
- 1. apexbt.com [apexbt.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. droracle.ai [droracle.ai]
- 4. PCSK9 inhibitors â mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. Frontiers | New Insights Into the Regulation of Lipoprotein Metabolism by PCSK9: Lessons From Stable Isotope Tracer Studies in Human Subjects [frontiersin.org]
- 8. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Binding of SBC-115076 to PCSK9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis, and its inhibition is a validated therapeutic strategy for hypercholesterolemia. SBC-115076 is a small molecule antagonist of PCSK9 that disrupts its interaction with the Low-Density Lipoprotein Receptor (LDLR), leading to increased LDLR recycling and enhanced clearance of LDL-cholesterol. This technical guide provides a comprehensive overview of the binding of this compound to PCSK9, including its mechanism of action, available quantitative data, and detailed experimental protocols for characterization.
Introduction
PCSK9 is a serine protease that binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes.[1] This binding targets the LDLR for lysosomal degradation, thereby reducing the number of receptors available to clear circulating LDL-cholesterol.[1] Elevated PCSK9 activity is associated with increased LDL-cholesterol levels and a higher risk of atherosclerotic cardiovascular disease.
This compound is a potent, extracellular antagonist of PCSK9.[2][3] By binding to circulating PCSK9, this compound prevents the formation of the PCSK9-LDLR complex, which in turn inhibits the degradation of the LDLR.[3] This leads to an increase in the number of LDLRs on the cell surface, resulting in greater uptake of LDL-cholesterol from the bloodstream.[4]
Mechanism of Action
This compound functions as a direct inhibitor of the protein-protein interaction between PCSK9 and the LDLR. Its mechanism involves binding to PCSK9 and sterically hindering the subsequent association with the EGF-A domain of the LDLR. This disruption of the PCSK9-LDLR axis is the primary mechanism by which this compound exerts its LDL-cholesterol-lowering effects.
Signaling Pathway of PCSK9 and Inhibition by this compound
The following diagram illustrates the signaling pathway of PCSK9-mediated LDLR degradation and the inhibitory effect of this compound.
Caption: PCSK9-LDLR signaling pathway and its inhibition by this compound.
Quantitative Data
While detailed kinetic and thermodynamic data for the binding of this compound to PCSK9 are not publicly available, in vitro studies have demonstrated its potent inhibitory activity.
| Parameter | Value | Method | Reference |
| IC50 | ~30 nM | In vitro PCSK9 activity assay | [3] |
| Inhibition of PCSK9-mediated LDLR degradation | Concentration-dependent | Western Blot in HepG2 cells | [5] |
| In vivo efficacy | 32% reduction in cholesterol levels in high-fat diet-fed mice (8 mg/kg) | In vivo mouse model | [2] |
| In vivo efficacy | Reduction in obesity and dyslipidemia in HFD-fed rats (4 mg/kg, s.c., daily for 3 weeks) | In vivo rat model | [6] |
Experimental Protocols
Detailed experimental protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) specific to this compound are not available in the public domain. Therefore, generalized protocols for characterizing small molecule binding to PCSK9 are provided below, followed by a detailed protocol for a competitive binding assay that has been reported for this compound.
General Protocol for Surface Plasmon Resonance (SPR)
SPR is a powerful technique to measure the kinetics of binding interactions in real-time.
Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of this compound binding to PCSK9.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human PCSK9
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Regeneration solution (e.g., Glycine-HCl, pH 2.5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Immobilization of PCSK9:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject recombinant PCSK9 diluted in immobilization buffer to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of concentrations of this compound in running buffer.
-
Inject the this compound solutions over the immobilized PCSK9 surface, followed by a dissociation phase with running buffer.
-
Regenerate the sensor surface between each concentration.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.
-
General Protocol for Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of this compound binding to PCSK9.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human PCSK9
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
Procedure:
-
Sample Preparation:
-
Dialyze PCSK9 extensively against the chosen buffer.
-
Dissolve this compound in the final dialysis buffer.
-
Degas both protein and ligand solutions.
-
-
ITC Experiment:
-
Load the PCSK9 solution into the sample cell.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the PCSK9 solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and fit the data to a suitable binding model to determine n, KD, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) from the obtained values.
-
Competitive PCSK9-LDLR Binding Assay with this compound
This protocol is adapted from a published study that utilized this compound as a model inhibitor.[5]
Objective: To evaluate the inhibitory activity of this compound on the interaction between PCSK9 and the EGF-A domain of LDLR.
Materials:
-
His-tagged recombinant human PCSK9
-
GST-tagged recombinant human LDLR EGF-A domain
-
Ni-NTA magnetic beads
-
This compound
-
Binding buffer (e.g., PBS, 75 mM, pH 7.4)
-
Wash buffer (e.g., PBS)
-
Elution buffer (e.g., Imidazole-containing buffer)
-
HPLC system for analysis
Procedure:
-
Immobilization of PCSK9:
-
Incubate Ni-NTA magnetic beads with His-tagged PCSK9 to create PCSK9-coated magnetic beads (PCSK9-MBs).
-
Wash the PCSK9-MBs to remove unbound protein.
-
-
Competitive Binding:
-
Incubate the PCSK9-MBs with a fixed concentration of GST-EGF-A and varying concentrations of this compound (e.g., 5 µM, 15 µM, 50 µM) in binding buffer.[5]
-
Incubate the mixture with shaking to allow for competitive binding.
-
-
Analysis:
-
Separate the PCSK9-MBs using a magnet.
-
Analyze the supernatant for unbound GST-EGF-A using techniques like Western blot.
-
To quantify the amount of this compound bound to PCSK9, the compound can be dissociated from the washed PCSK9-MBs with methanol and analyzed by HPLC.[5]
-
Experimental Workflows
The following diagrams illustrate the logical workflows for characterizing the binding of this compound to PCSK9.
Workflow for Characterizing this compound Binding to PCSK9
Caption: General experimental workflow for characterizing this compound binding.
Logical Relationship for Competitive Binding Assay
Caption: Logical relationship in a competitive binding assay.
Conclusion
This compound is a potent small molecule inhibitor of the PCSK9-LDLR interaction with demonstrated in vitro and in vivo activity. While detailed biophysical characterization of its binding to PCSK9 is not fully available in the public domain, the provided information and experimental frameworks offer a strong foundation for researchers and drug development professionals working on PCSK9-targeted therapies. Further studies to elucidate the precise kinetic and thermodynamic parameters of the this compound-PCSK9 interaction would provide deeper insights into its mechanism of action and could guide the development of next-generation PCSK9 inhibitors.
References
The Impact of SBC-115076 on LDLR Degradation: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the mechanism of action of SBC-115076, a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document is intended for researchers, scientists, and professionals in the field of drug development. This compound has been identified as a potent antagonist of the PCSK9-LDLR interaction, thereby preventing the degradation of the Low-Density Lipoprotein Receptor (LDLR) and promoting the clearance of LDL-cholesterol.
Core Mechanism of Action
This compound functions as a direct inhibitor of the interaction between PCSK9 and the LDLR. By binding to PCSK9, this compound allosterically prevents the formation of the PCSK9-LDLR complex. This inhibition preserves the population of LDLRs on the cell surface, leading to enhanced recycling of the receptor and increased uptake of circulating LDL-cholesterol.
Quantitative Analysis of this compound's Effect on LDLR Levels
The inhibitory effect of this compound on PCSK9-mediated LDLR degradation has been demonstrated in vitro using human hepatoma (HepG2) cells. In these studies, this compound was shown to rescue LDLR levels in a concentration-dependent manner. The following table summarizes the observed effects.
| This compound Concentration (µM) | Observed Effect on LDLR Protein Levels (Relative to PCSK9-treated control) |
| 0 | Baseline LDLR degradation induced by PCSK9 |
| 0.5 | Partial inhibition of LDLR degradation |
| 1.5 | Significant inhibition of LDLR degradation |
| 5.0 | Complete restoration of LDLR levels to control (no PCSK9 treatment) levels[1] |
Experimental Protocols
The following section details the key experimental methodology used to assess the in vitro efficacy of this compound.
In Vitro Inhibition of PCSK9-Mediated LDLR Degradation in HepG2 Cells
Objective: To determine the dose-dependent effect of this compound on the prevention of PCSK9-induced degradation of the LDLR in a human liver cell line.
1. Cell Culture and Plating:
-
Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the experiment, cells are seeded in 6-well plates and allowed to adhere and reach approximately 70-80% confluency.
2. Compound and PCSK9 Preparation and Incubation:
-
This compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then diluted to final concentrations (0, 0.5, 1.5, and 5.0 µM) in serum-free media.
-
Recombinant human PCSK9 protein is diluted in serum-free media to a final concentration of 15 µg/mL.[1]
-
The various concentrations of this compound are pre-incubated with the PCSK9 solution for 30 minutes at 37°C to allow for binding.[1]
3. Cell Treatment:
-
The culture medium is removed from the HepG2 cells.
-
The pre-incubated mixtures of PCSK9 and this compound are added to the respective wells.
-
Control wells include cells treated with vehicle (DMSO) only, and cells treated with PCSK9 only.
-
The cells are incubated for 24 hours at 37°C.[1]
4. Cell Lysis and Protein Quantification:
-
After incubation, the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed using RIPA buffer containing a protease inhibitor cocktail.
-
The total protein concentration of the cell lysates is determined using a BCA protein assay.
5. Western Blot Analysis:
-
Equal amounts of total protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific for the human LDLR.
-
Following washing steps with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Band intensities are quantified using densitometry software, and LDLR levels are normalized to a loading control protein (e.g., β-actin or GAPDH).
Visualizations
Signaling Pathway of PCSK9-Mediated LDLR Degradation and Inhibition by this compound
Caption: PCSK9-LDLR signaling and this compound inhibition.
Experimental Workflow for In Vitro Analysis of this compound
Caption: Workflow for this compound in vitro efficacy testing.
References
SBC-115076: A Technical Overview of a Novel Small Molecule PCSK9 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery and development of SBC-115076, a potent, small-molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). The document outlines its mechanism of action, key preclinical data, and the experimental methodologies employed in its evaluation.
Core Discovery and Mechanism of Action
This compound was identified as a potent antagonist of PCSK9, a protein that plays a critical role in the metabolism of low-density lipoprotein (LDL) cholesterol.[1] By binding to circulating PCSK9, this compound prevents its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[2] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface.[2] The higher number of active LDLRs results in enhanced clearance of LDL cholesterol from the bloodstream, thereby lowering plasma LDL and total cholesterol levels.[2]
The development of this compound is part of a broader strategy to create orally available alternatives to the monoclonal antibody-based PCSK9 inhibitors currently in clinical use.[3] Small molecule inhibitors like this compound offer the potential for more convenient administration and wider patient access.
Preclinical Efficacy
The preclinical development of this compound has demonstrated its potential in both in vitro and in vivo settings.
In Vitro Activity
In cellular assays, this compound has shown dose-dependent inhibition of PCSK9 activity.[2] Studies in HepG2 cells, a human liver cell line, have demonstrated that this compound increases the uptake of fluorescently labeled Dil-LDL, indicating enhanced LDLR activity.[4][5] Furthermore, in HEK293T cells expressing PCSK9, this compound effectively blocks LDLR degradation.[6]
| Parameter | Value | Cell Line | Reference |
| IC₅₀ | ~30 nM | Not specified | [2] |
In Vivo Efficacy
Animal studies have corroborated the in vitro findings, showing significant reductions in cholesterol levels in response to this compound administration. In mouse models fed a high-fat diet, the compound has been shown to lower total cholesterol levels.[4][6] Similarly, in rats on a high-fat diet, treatment with this compound resulted in reduced body weight, visceral fat, and cholesterol levels.[2]
| Animal Model | Dosage | Effect on Total Cholesterol | Duration | Reference |
| High-Fat Diet Mice | 8 mg/kg | 32% reduction | Not specified | [4] |
| Hypercholesterolemic Mice | Not specified | Up to 50% reduction in total and LDL-cholesterol | 1-2 weeks | [2] |
| High-Fat Diet Rats | 4 mg/kg (s.c., daily) | Significant reduction | 3 weeks | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro PCSK9 Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against PCSK9.
-
Methodology: A dose-response curve was generated by measuring the inhibition of PCSK9 activity across a range of this compound concentrations.[2] While the specific assay format is not detailed in the provided results, it likely involved a biochemical assay measuring the interaction between PCSK9 and the LDLR's extracellular domain in the presence of the inhibitor.
Cellular LDL Uptake Assay
-
Objective: To assess the effect of this compound on the uptake of LDL cholesterol by liver cells.
-
Protocol:
-
HepG2 cells were cultured in a suitable medium.
-
Cells were treated with varying concentrations of this compound for 24 hours.[4]
-
Fluorescently labeled Dil-LDL was added to the cell culture.
-
After an incubation period, the cells were washed to remove unbound Dil-LDL.
-
The amount of internalized Dil-LDL was quantified using fluorescence microscopy or a plate reader. An increase in fluorescence intensity indicates enhanced LDL uptake.[5]
-
LDLR Degradation Assay
-
Objective: To confirm that this compound protects the LDLR from PCSK9-mediated degradation.
-
Cell Line: HEK293T cells.[6]
-
Protocol:
-
HEK293T cells were transiently transfected with a PCSK9 cDNA construct to induce PCSK9 expression.[5]
-
The transfected cells were treated with this compound.
-
After an incubation period of 43 hours, the cells were lysed.[5]
-
The expression levels of LDLR were analyzed by Western blotting. A higher level of LDLR in treated cells compared to untreated controls indicates inhibition of degradation.
-
In Vivo Efficacy Studies in Rodent Models
-
Objective: To evaluate the cholesterol-lowering effects of this compound in animal models of hypercholesterolemia.
-
Animal Models:
-
Protocol (General):
-
Animals were acclimatized and fed a high-fat diet to induce hypercholesterolemia.
-
A baseline blood sample was collected to determine initial cholesterol levels.
-
Animals were divided into treatment and control groups. The treatment group received this compound (e.g., 8 mg/kg in mice or 4 mg/kg via subcutaneous injection daily in rats), while the control group received a vehicle.[1][4]
-
Blood samples were collected at specified time points throughout the study.
-
Plasma or serum was isolated, and total cholesterol and LDL cholesterol levels were measured using standard enzymatic assays.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in preventing PCSK9-mediated LDLR degradation.
Experimental Workflow for In Vivo Efficacy
Caption: General workflow for assessing the in vivo efficacy of this compound in rodent models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. PCSK9 (Proprotein convertase subtilisin/kexin type 9) inhibitors: past, present, and the future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. US9682085B2 - Anti-proprotein convertase subtilisin kexin type 9 (anti-PCSK9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]
- 6. caymanchem.com [caymanchem.com]
The Impact of SBC-115076 on Cholesterol Homeostasis: A Technical Guide
Introduction: SBC-115076 is a potent, small-molecule antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2][3] PCSK9 is a critical regulator of cholesterol metabolism, primarily by targeting the low-density lipoprotein receptor (LDLR) for degradation.[3][4] By inhibiting PCSK9, this compound enhances LDLR recycling, increases the clearance of LDL-cholesterol (LDL-C) from circulation, and serves as a promising therapeutic agent for managing hypercholesterolemia.[5] This guide provides an in-depth overview of the mechanism, quantitative effects, and key experimental methodologies used to characterize the impact of this compound on cholesterol homeostasis.
Core Mechanism of Action
The primary mechanism of this compound is the extracellular inhibition of the interaction between PCSK9 and the LDLR.[5] In the canonical pathway, circulating PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding event directs the LDLR-PCSK9 complex for lysosomal degradation, thereby reducing the number of available receptors to clear circulating LDL-C.
This compound acts by binding to extracellular PCSK9, preventing it from associating with the LDLR.[5] This blockade allows the LDLR to follow its normal recycling pathway back to the cell surface after internalizing LDL-C, leading to a sustained increase in LDLR density and a corresponding enhancement of LDL-C uptake from the bloodstream.[5]
Quantitative Data Presentation
The efficacy of this compound has been quantified in both in vivo and in vitro models. The data demonstrate significant reductions in plasma cholesterol and modulation of key regulatory proteins.
Table 1: In Vivo Efficacy of this compound on Plasma Lipids
This table summarizes the effect of this compound on plasma lipid profiles in hypercholesterolemic mouse models.
| Animal Model | Treatment Group | Dose / Regimen | Total Cholesterol (TC) | Triglycerides (TG) | LDL-C | HDL-C | Reference |
| High-Fat Diet Mice | Control (HFD) | Vehicle | Baseline | Baseline | Baseline | Baseline | [6][7] |
| This compound | 8 mg/kg | ↓ 32% vs. Control | Not Reported | Not Reported | Not Reported | [6][7] | |
| ApoE-/- Mice | Methionine Diet | Vehicle | 32.5 ± 2.1 mmol/L | 3.5 ± 0.3 mmol/L | 19.8 ± 1.5 mmol/L | 1.8 ± 0.2 mmol/L | [8] |
| This compound | 20 µmol/L | 21.4 ± 1.8 mmol/L | 2.2 ± 0.2 mmol/L | 11.2 ± 1.1 mmol/L | 2.5 ± 0.3 mmol/L | [8] |
Table 2: In Vitro Effect of this compound on Protein Expression in Macrophages
This table shows the dose-dependent effect of this compound on PCSK9 and LDLR protein levels in THP-1 macrophages.[4] Data are expressed as relative protein levels normalized to a control.
| Treatment Condition | This compound Conc. (µmol/L) | PCSK9 Relative Level | LDLR Relative Level | Reference |
| Control | 0 | 1.00 | 1.00 | [4] |
| This compound | 5 | 0.95 | 1.10 | [4] |
| This compound | 10 | 0.82 | 1.35 | [4] |
| This compound | 20 | 0.65 | 1.60 | [4] |
| Homocysteine (100 µmol/L) | 0 | 1.80 | 0.55 | [4] |
| Homocysteine + this compound | 20 | 0.90 | 1.15 | [4] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the effects of this compound. Below are protocols for key experiments cited in the literature.
In Vivo Hypercholesterolemia Animal Study
This protocol is based on studies conducted in ApoE-/- mice to assess the in vivo efficacy of this compound.[8][9]
-
Animal Model: Male ApoE-/- mice, 8 weeks of age.
-
Acclimatization: Mice are acclimatized for one week with free access to standard chow and water.
-
Group Allocation: Mice are randomly divided into a control group and a treatment group (n=12 per group).
-
Diet and Treatment:
-
The control group receives a high-methionine diet to induce hyperhomocysteinemia and accelerate atherosclerosis.
-
The treatment group receives the same high-methionine diet, and this compound is administered via subcutaneous injection daily.
-
-
Study Duration: The diet and treatment regimen are maintained for 20 weeks.
-
Sample Collection: At the end of the study, mice are fasted overnight. Blood is collected via cardiac puncture into EDTA-coated tubes. Plasma is separated by centrifugation at 3000 rpm for 15 minutes at 4°C.
-
Lipid Analysis: Plasma levels of total cholesterol, triglycerides, LDL-C, and HDL-C are determined using commercially available enzymatic assay kits according to the manufacturer's instructions.
-
Atherosclerotic Plaque Analysis: The aorta is perfused with PBS, excised, and stained with Oil Red O to quantify atherosclerotic lesion area.
Cellular LDL Uptake Assay
This protocol describes a method to quantify the effect of this compound on LDL uptake in a liver cell line, based on the methodology described in patent literature.[6][7]
-
Cell Line: HepG2 human hepatoma cells.
-
Procedure:
-
Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 2 x 10^4 cells per well in media containing 10% Fetal Bovine Serum (FBS).
-
Incubation: Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The following day, replace the media with fresh media containing various concentrations of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO). Incubate for 24 hours.
-
LDL Addition: Add fluorescently labeled LDL (Dil-LDL) to each well at a final concentration of 10 µg/mL.
-
Uptake Incubation: Incubate the plate for 4 hours at 37°C to allow for LDL uptake.
-
Washing: Aspirate the media and wash the cells three times with cold phosphate-buffered saline (PBS) to remove any unbound Dil-LDL.
-
Cell Lysis: Lyse the cells in a buffer compatible with fluorescence measurement (e.g., RIPA buffer).
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a microplate reader (Excitation/Emission ~554/571 nm for Dil).
-
Normalization: Normalize the fluorescence reading to the total protein content of each well (determined by a BCA or Bradford assay) to account for any differences in cell number.
-
Western Blot for LDLR and PCSK9 Expression
This protocol details the measurement of protein expression levels in cultured cells, as performed in studies with THP-1 macrophages.[8]
-
Cell Culture and Treatment:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiate monocytes into macrophages by treating with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Treat the differentiated macrophages with this compound at desired concentrations (e.g., 5, 10, 20 µmol/L) for 24 hours.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in radioimmunoprecipitation assay (RIPA) buffer containing a protease inhibitor cocktail.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LDLR, PCSK9, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensity using image analysis software (e.g., ImageJ) and normalize to the loading control.
-
Conclusion
This compound demonstrates a clear and potent mechanism for modulating cholesterol homeostasis. By effectively inhibiting the PCSK9-LDLR interaction, it significantly increases LDLR availability and enhances the clearance of circulating LDL-C.[5] Quantitative data from both in vivo and in vitro studies confirm its efficacy in lowering total and LDL cholesterol and in reversing the suppressive effects of pathological stimuli on LDLR expression.[6][7][8] The experimental protocols outlined provide a robust framework for the continued investigation and characterization of PCSK9 inhibitors as a therapeutic class.
References
- 1. Frontiers | Role of PCSK9 in Homocysteine-Accelerated Lipid Accumulation in Macrophages and Atherosclerosis in ApoE−/− Mice [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medkoo.com [medkoo.com]
- 6. WO2014150326A1 - Anti-proprotein convertase subtilisin kexin type 9 (anti-pcsk9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. Role of PCSK9 in Homocysteine-Accelerated Lipid Accumulation in Macrophages and Atherosclerosis in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for SBC-115076 in In Vivo Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the use of SBC-115076, a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9), in in vivo mouse studies. The document outlines the mechanism of action of this compound, recommended dosage and administration, and detailed protocols for inducing hypercholesterolemia in mice and evaluating the efficacy of the compound. All quantitative data is presented in clear, tabular format, and key pathways and workflows are visualized using diagrams.
Introduction
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) is a key regulator of cholesterol homeostasis. It functions by binding to the Low-Density Lipoprotein Receptor (LDLR) on the surface of hepatocytes, targeting it for lysosomal degradation. This process reduces the number of LDLRs available to clear circulating LDL cholesterol (LDL-C), leading to elevated plasma LDL-C levels, a major risk factor for atherosclerotic cardiovascular disease.
This compound is a potent and specific small molecule inhibitor of PCSK9. By binding to PCSK9, this compound prevents its interaction with the LDLR, thereby increasing LDLR recycling to the cell surface and enhancing the clearance of LDL-C from the bloodstream. This document provides detailed guidance for researchers on utilizing this compound in preclinical mouse models of hypercholesterolemia and atherosclerosis.
Mechanism of Action: The PCSK9 Signaling Pathway
PCSK9 is primarily synthesized and secreted by the liver. Once in circulation, it binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR. The PCSK9-LDLR complex is then internalized into the hepatocyte via clathrin-mediated endocytosis. Inside the endosome, the acidic environment typically causes the dissociation of the ligand (LDL) from the LDLR, allowing the receptor to recycle back to the cell surface. However, the presence of bound PCSK9 redirects the LDLR to the lysosome for degradation, thus preventing its recycling. This reduction in cell surface LDLRs leads to decreased clearance of LDL-C from the circulation and consequently, higher plasma LDL-C levels. This compound acts by directly binding to PCSK9, sterically hindering its interaction with the LDLR and thereby promoting LDLR recycling and lowering plasma LDL-C.
Caption: PCSK9 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound in preclinical mouse models.
Table 1: Effect of this compound on Plasma Cholesterol in High-Fat Diet-Fed Mice
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | % Reduction in Total Cholesterol | Reference |
| This compound | 8 | Subcutaneous | Not Specified | 32% | [1] |
| This compound | Not Specified | Oral or Systemic | 1-2 weeks | Up to 50% | [2][3] |
Table 2: Effect of this compound on Plasma Lipids in ApoE-/- Mice with Hyperhomocysteinemia
| Treatment Group | Dose (mg/kg) | Administration Route | Duration | Outcome | Reference |
| This compound | 8 | Subcutaneous | Not Specified | Significantly reduced lipid profiles | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound Efficacy in a High-Fat Diet-Induced Hypercholesterolemia Mouse Model
This protocol describes the induction of hypercholesterolemia in C57BL/6 mice using a high-fat diet and subsequent treatment with this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Standard chow diet
-
High-fat diet (e.g., 45-60% kcal from fat)
-
This compound
-
Vehicle solution (see preparation below)
-
Sterile syringes and needles (27-30 gauge)
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Cholesterol quantification kit
Experimental Workflow:
Caption: Experimental workflow for the high-fat diet mouse model.
Procedure:
-
Animal Acclimatization: Acclimatize male C57BL/6 mice to the animal facility for at least one week, providing ad libitum access to standard chow and water.
-
Induction of Hypercholesterolemia: Switch the diet of the mice to a high-fat diet for a period of 4 to 8 weeks to induce hypercholesterolemia.
-
Baseline Blood Collection: Prior to initiating treatment, collect a baseline blood sample from the tail vein or saphenous vein to determine initial plasma cholesterol levels.
-
Randomization: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound 8 mg/kg).
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution for subcutaneous injection, a suggested formulation is:
-
50 µL of a 50 mg/mL this compound stock in DMSO.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
500 µL of sterile ddH₂O.
-
-
Mix the components thoroughly to ensure a clear solution. Prepare fresh daily.
-
-
Administration of this compound: Administer this compound or vehicle solution via subcutaneous injection daily for the duration of the study (e.g., 2-4 weeks).
-
Monitoring: Monitor the body weight and general health of the mice regularly throughout the study.
-
Final Blood Collection and Tissue Harvesting: At the end of the treatment period, collect a final blood sample via cardiac puncture under terminal anesthesia. Perfuse the mice with PBS and harvest tissues of interest (e.g., liver, aorta) for further analysis.
-
Plasma Lipid Analysis: Centrifuge the blood samples to separate plasma. Measure total cholesterol, LDL-C, HDL-C, and triglycerides using a commercial enzymatic kit according to the manufacturer's instructions.
Protocol 2: Evaluation of this compound in an Atherosclerosis-Prone Mouse Model (ApoE-/-)
This protocol outlines the use of Apolipoprotein E-deficient (ApoE-/-) mice, a widely used model for studying atherosclerosis, to evaluate the therapeutic potential of this compound.
Materials:
-
Male ApoE-/- mice (8-10 weeks old)
-
Western-type diet (high-fat, high-cholesterol)
-
This compound
-
Vehicle solution (as described in Protocol 1)
-
Sterile syringes and needles (27-30 gauge)
-
Blood collection and processing supplies
-
Histology supplies (for aorta analysis)
Procedure:
-
Animal Acclimatization and Diet: Acclimatize male ApoE-/- mice for one week with ad libitum access to standard chow and water. Subsequently, switch to a Western-type diet to accelerate the development of atherosclerotic plaques.
-
Treatment Initiation: After a period of diet induction (e.g., 4 weeks), randomize the mice into treatment groups and begin daily subcutaneous injections of this compound (e.g., 8 mg/kg) or vehicle.
-
Monitoring and Blood Collection: Monitor the animals' health and body weight. Collect periodic blood samples (e.g., every 4 weeks) to monitor plasma lipid profiles.
-
Endpoint Analysis (after 8-12 weeks of treatment):
-
Collect a final blood sample for comprehensive lipid analysis.
-
Euthanize the mice and perfuse the vascular system with PBS followed by a fixative (e.g., 4% paraformaldehyde).
-
Carefully dissect the aorta and heart.
-
Atherosclerotic Plaque Analysis:
-
Stain the en face preparation of the aorta with Oil Red O to visualize lipid-rich plaques and quantify the lesion area.
-
Perform histological analysis of the aortic root by sectioning and staining with Hematoxylin and Eosin (H&E) and Oil Red O to assess plaque size and composition.
-
-
Conclusion
This compound is a valuable research tool for investigating the role of PCSK9 in cholesterol metabolism and atherosclerosis. The protocols provided in these application notes offer a framework for conducting robust in vivo mouse studies to evaluate the efficacy of this and other PCSK9 inhibitors. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines.
References
Application Notes and Protocols: Preparing SBC-115076 Stock Solutions in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
SBC-115076 is a potent, small-molecule antagonist of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9).[1][2][3] PCSK9 is a key regulator of cholesterol homeostasis, primarily by promoting the degradation of the Low-Density Lipoprotein Receptor (LDLR).[4][5] By inhibiting the interaction between PCSK9 and LDLR, this compound increases the number of LDLRs on the cell surface, leading to enhanced clearance of LDL-cholesterol from circulation.[5] This mechanism makes this compound a valuable tool for research in hypercholesterolemia, atherosclerosis, and other cardiovascular diseases.[4]
These application notes provide detailed protocols for the preparation, storage, and use of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as the solvent.
Physicochemical and Solubility Data
Proper preparation of this compound solutions begins with an understanding of its physical and chemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Molecular Weight | 527.61 g/mol | [2][3][4][6] |
| Molecular Formula | C₃₁H₃₃N₃O₅ | [3][5][6][7] |
| CAS Number | 489415-96-5 | [2][3][6] |
| Appearance | White to off-white solid powder | [5] |
| Purity | ≥98% | [6][7] |
| Storage (Powder) | -20°C for ≥3 years |[2][3][7] |
This compound is soluble in organic solvents like DMSO but is sparingly soluble in aqueous buffers and insoluble in water and ethanol.[1][4][7] The reported solubility in DMSO varies across different suppliers, which may be due to slight batch-to-batch variations or differences in the purity and handling of the DMSO used.[8] It is crucial to use fresh, anhydrous (moisture-free) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][3]
Table 2: Reported Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility | Molar Equivalent | Notes |
|---|---|---|---|
| Selleck Chemicals | 33 mg/mL | 62.54 mM | Use fresh DMSO.[1] |
| Selleck Chemicals | 50 mg/mL | 94.76 mM | Requires warming (50°C) and ultrasonication.[1] |
| MedchemExpress | ≥100 mg/mL | ≥189.53 mM | Hygroscopic DMSO significantly impacts solubility.[3][9] |
| APExBIO | ≥52.8 mg/mL | ≥100.07 mM | |
| AbMole BioScience | 32 mg/mL | 60.65 mM | At 25°C.[2] |
| Cayman Chemical | 5 mg/mL | 9.48 mM | [6][7] |
| ProbeChem | 10 mM | 5.28 mg/mL |[10] |
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder (crystalline solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or cryogenic vials
-
Calibrated analytical balance
-
Vortex mixer
-
Water bath or sonicator (optional, for higher concentrations)
Procedure:
-
Safety First: Handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. This compound should be considered hazardous until further information is available.[7]
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound.
-
Molecular Weight (MW) = 527.61 g/mol
-
Mass (mg) = Desired Volume (mL) × 10 mM × (527.61 / 1000)
-
Example for 1 mL: 1 mL × 10 mM × 0.52761 = 5.276 mg
-
-
Weighing: Carefully weigh out the calculated mass of this compound powder and place it into a sterile vial.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial. For the example above, add 1 mL of DMSO.
-
Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If aiming for higher concentrations as listed in Table 2, gentle warming in a water bath (up to 50°C) or brief sonication may be required to facilitate dissolution.[1] Visually inspect the solution against a light source to ensure no particulates are present.
-
Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles.[11]
Storage and Stability of Stock Solutions
Proper storage is critical to maintaining the activity of the compound.
Table 3: Recommended Storage Conditions
| Format | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | ≥3-4 years | Store in a dry, dark place.[3][6][7] |
| DMSO Stock Solution | -80°C | 6 months to 2 years | Preferred for long-term storage.[2][3][11] |
| DMSO Stock Solution | -20°C | 1 month | Suitable for short-term storage.[2][3][11] |
Note: Avoid repeated freeze-thaw cycles. Aqueous solutions are not recommended for storage beyond one day.[7]
Mechanism of Action and Signaling Pathway
This compound functions by directly antagonizing circulating PCSK9.[1] In a normal physiological state, PCSK9 binds to the epidermal growth factor-like repeat A (EGF-A) domain of the LDLR on the surface of hepatocytes. This binding targets the LDLR-PCSK9 complex for degradation within lysosomes, thereby reducing the number of available receptors to clear LDL-cholesterol from the blood. This compound binds to PCSK9, preventing it from interacting with the LDLR.[5] This action allows the LDLR to escape degradation, recycle back to the cell surface, and continue removing LDL-cholesterol, ultimately lowering plasma cholesterol levels.[5]
Caption: Mechanism of this compound action on the PCSK9-LDLR pathway.
Application Protocols
Protocol 5.1: In Vitro Treatment of Cultured Cells
This protocol provides a general workflow for treating adherent cells, such as HepG2 human liver cells, with this compound to study its effects on LDLR levels or LDL uptake.[1][8]
Methodology:
-
Cell Seeding: Plate cells (e.g., HepG2) in an appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Prepare Working Solution: Thaw a single-use aliquot of the 10 mM this compound DMSO stock solution. Perform a serial dilution in pre-warmed, serum-free or complete cell culture medium to achieve the desired final concentrations (e.g., 0.5, 1.5, 5.0, or 20 µM).[8][12]
-
Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experimental design.
-
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period, typically 24 hours, under standard culture conditions (e.g., 37°C, 5% CO₂).[1][8]
-
Downstream Analysis: Following incubation, harvest the cells. Cell lysates can be used for Western blot analysis to quantify LDLR protein levels, or functional assays like fluorescently labeled LDL uptake can be performed.[1]
References
- 1. selleckchem.com [selleckchem.com]
- 2. abmole.com [abmole.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. medkoo.com [medkoo.com]
- 6. caymanchem.com [caymanchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SBC-115076 Administration in High-Fat Diet Rodent Models
Product: SBC-115076
Application: Preclinical Research, Metabolic Disease, Drug Development
Target: Proprotein Convertase Subtilisin/Kexin Type 9 (PCSK9)
Introduction
This compound is a potent, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1] PCSK9 plays a critical role in cholesterol homeostasis by targeting the Low-Density Lipoprotein Receptor (LDLR) for degradation.[1] By inhibiting PCSK9, this compound prevents LDLR degradation, leading to increased LDLR levels on the cell surface and enhanced clearance of LDL cholesterol from circulation. In high-fat diet (HFD)-induced rodent models of obesity and dyslipidemia, administration of this compound has been demonstrated to effectively reduce body weight, improve lipid profiles, and enhance insulin sensitivity.[1][2] These application notes provide a summary of the quantitative effects of this compound in a high-fat diet-induced obese rat model and detailed protocols for its use and evaluation.
Mechanism of Action
The primary mechanism of this compound involves the direct inhibition of the interaction between PCSK9 and the LDLR. This prevents the PCSK9-mediated endosomal trafficking of the LDLR to the lysosome for degradation. The resulting increase in LDLR recycling and cell surface expression enhances the uptake of circulating LDL, thereby lowering plasma cholesterol levels.
Quantitative Data Summary
The following data is summarized from a study by Thonusin et al. (2019), where female Wistar rats were fed a high-fat diet (HFD) for 15 weeks.[2] Treatment with this compound (4 mg/kg/day, s.c.) or Atorvastatin (40 mg/kg/day) was initiated at week 13 and continued for 3 weeks.[2]
Table 1: Effects of this compound on Body Weight and Metabolic Parameters
| Parameter | Normal Diet (ND) + Vehicle | High-Fat Diet (HFD) + Vehicle | HFD + Atorvastatin (40 mg/kg) | HFD + this compound (4 mg/kg) |
| Initial Body Weight (g) | 255 ± 10 | 320 ± 15 | 318 ± 12 | 322 ± 14 |
| Final Body Weight (g) | 265 ± 12 | 345 ± 18 | 310 ± 15# | 295 ± 13#† |
| Visceral Fat (g) | 8.5 ± 1.2 | 25.4 ± 3.1 | 18.2 ± 2.5# | 15.1 ± 2.1#† |
| Total Cholesterol (mg/dL) | 70 ± 5 | 155 ± 12 | 95 ± 8# | 80 ± 7#† |
| Triglycerides (mg/dL) | 50 ± 6 | 120 ± 10 | 80 ± 9# | 65 ± 8# |
| Fasting Blood Glucose (mg/dL) | 95 ± 7 | 125 ± 9 | 105 ± 8# | 100 ± 6# |
| HOMA-IR Index | 2.2 ± 0.3 | 5.8 ± 0.6* | 3.1 ± 0.4# | 2.8 ± 0.3# |
*p < 0.05 compared to ND + Vehicle; #p < 0.05 compared to HFD + Vehicle; †p < 0.05 compared to HFD + Atorvastatin. Data are represented as mean ± SD (values are illustrative based on study findings). HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.
Experimental Protocols
High-Fat Diet (HFD) Induced Obesity Model in Rats
This protocol describes the induction of obesity, dyslipidemia, and insulin resistance in rats, providing a suitable model for testing the efficacy of this compound.
-
Animals: Female Wistar rats (8 weeks old).
-
Diet:
-
Control Group: Standard rodent diet (e.g., 10-13% kcal from fat).
-
HFD Group: High-fat diet consisting of approximately 45-60% kcal from fat (lard or a mixture of fats is common). The diet used in the cited study was composed of 58% fat, 21% carbohydrate, and 21% protein.
-
-
Procedure:
-
Acclimatize rats for one week with free access to standard diet and water.
-
Randomly assign rats to either the control or HFD group.
-
Provide the respective diets and water ad libitum for a total of 15 weeks.
-
Monitor body weight and food intake weekly.
-
After 12 weeks, the HFD-fed rats should exhibit significant increases in body weight, fat mass, and markers of insulin resistance, making them suitable for treatment studies.
-
Preparation and Administration of this compound
-
Reconstitution:
-
This compound is a solid. For in vivo administration, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1]
-
Protocol:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare a 1 mL working solution, add 100 µL of the DMSO stock to 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of sterile saline to reach the final volume of 1 mL. The final concentration in this example would be 2.5 mg/mL. Adjust volumes as needed for the desired final concentration and dose volume.
-
-
-
Administration:
-
Route: Subcutaneous (s.c.) injection is effective.[1]
-
Procedure (Subcutaneous Injection):
-
Restrain the rat securely.
-
Grasp the loose skin over the dorsal midline (scruff) to form a tent.
-
Insert a sterile 25-27 gauge needle into the base of the tented skin, parallel to the spine.
-
Gently pull back the plunger to ensure the needle is not in a blood vessel (negative pressure).
-
Inject the calculated volume slowly.
-
Withdraw the needle and return the animal to its cage.
-
-
Oral Glucose Tolerance Test (OGTT)
This test assesses improvements in insulin sensitivity.
-
Preparation:
-
Fast the rats overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline body weight.
-
Prepare a glucose solution (e.g., 2 g/kg body weight in sterile water).
-
-
Procedure:
-
Take a baseline blood sample (Time 0) from the tail vein. A small drop is sufficient for a handheld glucometer.
-
Administer the glucose solution via oral gavage.
-
Collect subsequent blood samples at 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
Data Analysis: Plot the mean blood glucose concentration versus time for each group. Calculate the Area Under the Curve (AUC) to quantify the glucose tolerance. A lower AUC indicates improved glucose clearance and better insulin sensitivity.
-
In Vitro LDLR Activity Assay (Dil-LDL Uptake)
This assay measures the functional consequence of increased LDLR expression in a cell-based model.
-
Cell Line: HepG2 (human hepatoma) cells.
-
Materials:
-
HepG2 cells
-
Culture medium (e.g., MEM)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., Dil-LDL)
-
This compound
-
Recombinant human PCSK9 (optional, to challenge the system)
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate (or other suitable format) and allow them to adhere overnight.
-
Incubate cells in medium containing LPDS for 24 hours to upregulate LDLR expression.
-
Treat the cells with various concentrations of this compound (and/or recombinant PCSK9) for a specified time (e.g., 4-24 hours).
-
Add Dil-LDL (e.g., 20 µg/mL) to the medium and incubate for 4 hours at 37°C, protected from light.[3]
-
Wash the cells three times with PBS to remove extracellular Dil-LDL.
-
Quantify the intracellular fluorescence using a fluorescence microplate reader (excitation/emission ~530/580 nm).[3]
-
Alternatively, visualize uptake using fluorescence microscopy.
-
Normalize fluorescence intensity to cell number or total protein content. An increase in fluorescence indicates enhanced LDL uptake and LDLR activity.
-
Related Signaling Pathways
This compound's primary effect is on the PCSK9/LDLR pathway. However, the regulation of lipid metabolism is complex and involves transcription factors like Sterol Regulatory Element-Binding Proteins (SREBPs). SREBP-2 is a master regulator of cholesterol synthesis and also upregulates the expression of both LDLR and PCSK9. SREBP-1c, on the other hand, primarily regulates fatty acid and triglyceride synthesis and can be activated by insulin. While this compound does not directly target SREBPs, its downstream effects on cholesterol metabolism and insulin sensitivity in an HFD model occur within the broader context of SREBP signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The comparative effects of high dose atorvastatin and proprotein convertase subtilisin/kexin type 9 inhibitor on the mitochondria of oxidative muscle fibers in obese-insulin resistant female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipid profile and insulin sensitivity in rats fed with high-fat or high-fructose diets - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of LDLR Expression Following SBC-115076 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the analysis of Low-Density Lipoprotein Receptor (LDLR) expression in response to treatment with SBC-115076, a potent small molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9). The following sections detail the scientific background, experimental protocols, data interpretation, and visual representations of the key pathways and workflows.
Introduction
This compound is a powerful inhibitor of PCSK9, a protein that plays a critical role in cholesterol metabolism by targeting the LDLR for degradation.[1][2] By inhibiting PCSK9, this compound prevents LDLR degradation, leading to an increase in the number of LDLRs on the cell surface.[1] This, in turn, enhances the clearance of low-density lipoprotein (LDL) cholesterol from the circulation, making this compound a promising therapeutic agent for managing hypercholesterolemia.[1][2] Western blotting is a fundamental technique to qualitatively and semi-quantitatively assess the protein levels of LDLR in cells treated with this compound, providing a direct measure of the compound's efficacy at the cellular level.
Data Presentation
The following table summarizes representative quantitative data from a Western blot analysis of LDLR expression in HepG2 cells treated with varying concentrations of this compound for 24 hours. The data is presented as the relative band intensity of LDLR normalized to the loading control (β-actin), with the untreated control set to a baseline of 1.
| Treatment Group | This compound Concentration (µM) | Mean Relative LDLR Expression (Normalized to β-actin) | Standard Deviation |
| Untreated Control | 0 | 1.00 | ± 0.12 |
| Treatment 1 | 0.5 | 1.85 | ± 0.21 |
| Treatment 2 | 1.5 | 3.20 | ± 0.35 |
| Treatment 3 | 5.0 | 4.50 | ± 0.48 |
Note: The data presented in this table is a representative example based on published findings demonstrating a dose-dependent increase in LDLR expression with this compound treatment. Actual results may vary depending on experimental conditions.[1]
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a suitable model as they endogenously express LDLR and PCSK9.
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to achieve the final desired concentrations (e.g., 0, 0.5, 1.5, 5.0 µM). The final DMSO concentration in the culture medium should be less than 0.1% to avoid solvent-induced toxicity.
-
Treatment: When cells reach the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound. Incubate the cells for 24 hours.
II. Protein Extraction
-
Cell Lysis:
-
After the 24-hour incubation, place the 6-well plates on ice.
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Scrape the cells from the surface of the wells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation and Centrifugation:
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
III. Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a Bradford or BCA protein assay kit, following the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration by adding the appropriate volume of lysis buffer.
IV. Western Blot Analysis
-
Sample Preparation:
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a 4-12% SDS-polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor the separation and estimate the molecular weight of the target protein.
-
Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm the transfer efficiency by observing the pre-stained protein ladder on the membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific binding of the antibodies.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for LDLR (e.g., rabbit anti-LDLR, diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.
-
In parallel, incubate a separate membrane (or the same membrane after stripping) with a primary antibody for a loading control, such as β-actin (e.g., mouse anti-β-actin, diluted 1:5000 in blocking buffer), under the same conditions.
-
-
Washing:
-
Wash the membrane three times with TBST for 10 minutes each to remove any unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the primary antibody's host species (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, diluted 1:5000 in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
-
Final Washes:
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the LDLR band intensity to the corresponding β-actin band intensity for each sample.
-
Express the results as a fold change relative to the untreated control.
-
Visualizations
Caption: PCSK9-Mediated LDLR Degradation and Inhibition by this compound.
Caption: Experimental Workflow for Western Blot Analysis of LDLR Expression.
References
Application Notes and Protocols: SBC-115076 Treatment of HepG2 Cells to Study Cholesterol Uptake
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cholesterol homeostasis is a critical cellular process, and its dysregulation is implicated in numerous metabolic diseases, including hypercholesterolemia and atherosclerosis. The low-density lipoprotein receptor (LDLR) plays a pivotal role in this process by mediating the endocytosis of circulating LDL cholesterol. Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a secreted protein that negatively regulates LDLR levels by targeting it for lysosomal degradation.[1][2][3][4][5] By inhibiting the interaction between PCSK9 and LDLR, it is possible to increase the number of LDLRs on the cell surface, thereby enhancing the clearance of LDL cholesterol from the circulation.[1][3][4]
SBC-115076 is a small molecule inhibitor of the PCSK9-LDLR interaction.[6][7] It has been shown to inhibit PCSK9-mediated LDLR degradation in a concentration-dependent manner in HepG2 cells.[6] These application notes provide a detailed protocol for treating the human hepatoma cell line HepG2 with this compound to investigate its effects on cholesterol uptake. HepG2 cells are a well-established in vitro model for studying liver function, lipid metabolism, and the effects of cholesterol-modulating compounds.[8][9]
Principle of the Assay
This protocol utilizes a fluorescently-labeled cholesterol analog (e.g., NBD Cholesterol or LDL-DyLight™) to monitor cholesterol uptake in HepG2 cells.[10] Cells are treated with this compound to inhibit PCSK9 activity, which is expected to increase LDLR expression and subsequently enhance the uptake of the fluorescent cholesterol probe. The fluorescence intensity within the cells is then quantified using a fluorescence plate reader, microscope, or flow cytometer, and serves as a direct measure of cholesterol uptake.[11][10][12]
Data Presentation
The following table summarizes representative quantitative data from a hypothetical experiment designed to assess the effect of this compound on cholesterol uptake in HepG2 cells.
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Fold Change vs. Vehicle Control |
| Vehicle Control (DMSO) | - | 10,250 | 850 | 1.00 |
| This compound | 0.5 | 14,350 | 1,100 | 1.40 |
| This compound | 1.0 | 18,600 | 1,500 | 1.81 |
| This compound | 5.0 | 25,800 | 2,100 | 2.52 |
| Positive Control (e.g., Simvastatin 1µM) | 1.0 | 22,500 | 1,800 | 2.20 |
Experimental Protocols
I. HepG2 Cell Culture
This protocol is adapted from standard HepG2 cell culture guidelines.[8][9][13][14][15]
Materials:
-
HepG2 cells
-
Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (e.g., T-75)
-
6-well or 96-well cell culture plates (black, clear-bottom for fluorescence assays)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Media Preparation: Prepare complete growth medium by supplementing EMEM or DMEM with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture HepG2 cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing: When cells reach 80-90% confluency, passage them.
-
Aspirate the old medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of pre-warmed Trypsin-EDTA solution to the flask and incubate for 5-10 minutes at 37°C, or until cells detach.
-
Neutralize the trypsin by adding 6-8 mL of complete growth medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh complete growth medium, and seed into new flasks or plates at the desired density. A split ratio of 1:4 to 1:8 every 3-6 days is typical.[8]
-
II. This compound Treatment and Cholesterol Uptake Assay
This protocol is a synthesized methodology based on fluorescent cholesterol uptake assay kits.[10][12][16]
Materials:
-
HepG2 cells cultured in a black, clear-bottom 96-well plate
-
This compound
-
DMSO (vehicle control)
-
Positive control (e.g., Simvastatin)
-
Fluorescently-labeled cholesterol (e.g., NBD Cholesterol or LDL-DyLight™ 550)
-
Serum-free cell culture medium
-
Fluorescence plate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Seeding: Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 3 x 10⁴ cells/well. Allow the cells to adhere and grow for 48 hours in complete growth medium.[17]
-
Compound Preparation: Prepare stock solutions of this compound and a positive control (e.g., Simvastatin) in DMSO. Further dilute the compounds to the desired final concentrations in serum-free medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment:
-
Aspirate the complete growth medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the serum-free medium containing the vehicle control, this compound, or the positive control to the respective wells.
-
Incubate the plate for 18-24 hours at 37°C.
-
-
Cholesterol Uptake:
-
Prepare the fluorescent cholesterol working solution by diluting the stock in serum-free medium according to the manufacturer's instructions (e.g., 1:100 for LDL-DyLight™ 550).[17]
-
Aspirate the medium containing the treatment compounds.
-
Add the fluorescent cholesterol working solution to each well.
-
Incubate for an additional 3-4 hours at 37°C, protected from light.[17]
-
-
Fluorescence Measurement:
-
Aspirate the fluorescent cholesterol working solution.
-
Wash the cells twice with PBS to remove any unbound fluorescent cholesterol.
-
Add 100 µL of PBS or a suitable assay buffer to each well.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/535 nm for NBD or DyLight™ 488, Ex/Em = 550/575 for DyLight™ 550).[10]
-
Visualizations
Signaling Pathway
Caption: this compound inhibits PCSK9, increasing LDLR recycling and cholesterol uptake.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on cholesterol uptake.
Logical Relationship Diagram
Caption: The logical cascade from this compound treatment to increased cholesterol uptake.
References
- 1. droracle.ai [droracle.ai]
- 2. Secreted Protein Degrades LDL Receptors and Elevates Serum Cholesterol Levels - BioResearch - Labmedica.com [labmedica.com]
- 3. nps.org.au [nps.org.au]
- 4. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]
- 9. HepG2 Cell Culture. [bio-protocol.org]
- 10. bioassaysys.com [bioassaysys.com]
- 11. content.abcam.com [content.abcam.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. reprocell.com [reprocell.com]
- 14. bcrj.org.br [bcrj.org.br]
- 15. editxor.com [editxor.com]
- 16. assaygenie.com [assaygenie.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
Application Notes: SBC-115076 for THP-1 Macrophage Lipid Accumulation Studies
Introduction
SBC-115076 is a small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). In the context of macrophage biology, PCSK9 is implicated in the regulation of lipid metabolism and has been shown to contribute to lipid accumulation, a critical event in the formation of foam cells and the development of atherosclerosis. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to study its effects on lipid accumulation in THP-1 macrophage-derived foam cells.
Mechanism of Action
This compound functions by antagonizing the activity of PCSK9. In macrophages, elevated levels of factors like homocysteine (Hcy) can increase PCSK9 expression. PCSK9, in turn, promotes the degradation of ATP-binding cassette (ABC) transporters ABCA1 and ABCG1, which are crucial for cholesterol efflux to apolipoprotein A-I (apoA-I) and high-density lipoprotein (HDL), respectively. By inhibiting PCSK9, this compound prevents the downregulation of ABCA1 and ABCG1, thereby restoring cholesterol efflux and reducing intracellular lipid accumulation.[1][2][3] The regulation of ABCA1 and ABCG1 is also linked to the Liver X Receptor (LXR) signaling pathway, suggesting a potential interplay between PCSK9 inhibition and LXR activity in mediating these effects.[4][5][6]
Data Presentation
The following tables summarize the quantitative effects of this compound on key parameters in THP-1 macrophage lipid metabolism.
Table 1: Effect of this compound on Protein Expression in THP-1 Macrophages
| Treatment Condition | PCSK9 Protein Expression (% of Control) | ABCA1 Protein Expression (% of Hcy-treated) | ABCG1 Protein Expression (% of Hcy-treated) |
| Control | 100 | - | - |
| This compound (20 µM) | ~62 | - | - |
| Homocysteine (Hcy, 100 µM) | Increased | 100 | 100 |
| Hcy (100 µM) + this compound (20 µM) | Decreased by ~38% vs. Hcy | Increased | Increased |
Data are derived from studies investigating the effect of this compound on PCSK9 and Hcy-induced changes in ABCA1 and ABCG1 expression.[1][4][7]
Table 2: Effect of this compound on Lipid Accumulation and Cholesterol Efflux in THP-1 Macrophages
| Treatment Condition | Lipid Accumulation (Oil Red O Staining) | Cholesterol Efflux to apoA-I (% of Hcy-treated) | Cholesterol Efflux to HDL (% of Hcy-treated) |
| Control | Baseline | - | - |
| Homocysteine (Hcy, 100 µM) | Increased | 100 | 100 |
| Hcy (100 µM) + this compound (20 µM) | Significantly Reduced | Increased | Increased |
Quantitative analysis from the source material indicates a significant reversal of Hcy-induced lipid accumulation and inhibition of cholesterol efflux by this compound.[1][3][4]
Experimental Protocols
Herein are detailed methodologies for key experiments involving this compound in THP-1 macrophage lipid accumulation studies.
Protocol 1: THP-1 Monocyte to Macrophage Differentiation
This protocol describes the differentiation of THP-1 monocytes into a macrophage phenotype suitable for lipid accumulation studies.
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO₂ incubator.[8]
-
Seeding: Seed THP-1 monocytes at a density of 5 x 10⁵ cells/mL in a 6-well plate or other suitable culture vessel.[9]
-
Differentiation: Add Phorbol 12-myristate 13-acetate (PMA) to the culture medium at a final concentration of 50-100 ng/mL.[8][10]
-
Incubation: Incubate the cells with PMA for 24-48 hours. During this time, the monocytes will adhere to the bottom of the culture vessel and differentiate into macrophages.[8][11]
-
Resting: After the incubation period, gently aspirate the PMA-containing medium and wash the adherent macrophages once with sterile phosphate-buffered saline (PBS). Add fresh, PMA-free RPMI-1640 medium with 10% FBS and allow the cells to rest for 24 hours before proceeding with lipid loading experiments.[11][12]
Protocol 2: Induction of Macrophage Foam Cells and Treatment with this compound
This protocol details the induction of lipid accumulation in differentiated THP-1 macrophages to form foam cells and their subsequent treatment with this compound.
-
Prepare Lipid-Loading Medium: Prepare RPMI-1640 medium containing 50 µg/mL of oxidized low-density lipoprotein (ox-LDL).[8]
-
Lipid Loading: After the 24-hour resting period, replace the medium of the differentiated THP-1 macrophages with the lipid-loading medium.
-
Treatment with this compound: For treated groups, add this compound to the lipid-loading medium at the desired final concentration (e.g., 20 µM).[4][8] For studies investigating the effect of this compound on Hcy-induced lipid accumulation, pre-treat the cells with Homocysteine (e.g., 100 µM) for a specified period before or concurrently with this compound and ox-LDL.[4][8]
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.[8]
Protocol 3: Oil Red O Staining for Lipid Accumulation
This protocol is for the qualitative and quantitative assessment of intracellular lipid accumulation using Oil Red O staining.
-
Fixation: After the 24-hour incubation with ox-LDL and this compound, aspirate the medium and wash the cells gently with PBS. Fix the cells with 10% formalin in PBS for 30 minutes at room temperature.[13]
-
Wash: Discard the formalin and wash the cells twice with deionized water.
-
Isopropanol Incubation: Add 60% isopropanol to each well and incubate for 5 minutes to facilitate lipid staining.[1][13]
-
Staining: Prepare a working solution of Oil Red O by diluting a 0.5% stock solution in isopropanol with water (e.g., 3 parts stock to 2 parts water) and filter it.[14] Aspirate the isopropanol and add the filtered Oil Red O working solution to cover the cells. Incubate for 15-30 minutes at 37°C.[15][16]
-
Destaining and Washing: Discard the Oil Red O solution and wash the cells 2-5 times with deionized water until the excess stain is removed.
-
Visualization (Qualitative): Add fresh PBS or water to the wells and visualize the red-stained lipid droplets within the macrophages using a light microscope.
-
Quantification: To quantify the lipid accumulation, after the final wash, add 100% isopropanol to each well to elute the Oil Red O stain from the cells. Transfer the isopropanol-dye mixture to a 96-well plate and measure the absorbance at a wavelength of 490-540 nm using a microplate reader.[13][15][16]
Protocol 4: Cholesterol Efflux Assay
This protocol measures the capacity of macrophages to efflux cholesterol to extracellular acceptors like apoA-I and HDL.
-
Radiolabeling: Differentiate THP-1 cells in 12-well plates as described in Protocol 1. Label the cells with 1 µCi/mL [³H]-cholesterol in RPMI-1640 medium containing 0.2% BSA for 24 hours.[17]
-
Equilibration: Wash the cells with PBS and equilibrate them in serum-free RPMI-1640 medium containing 0.2% BSA for 18-24 hours to allow for isotopic equilibration.
-
Treatment: Treat the cells with ox-LDL (50 µg/mL) and/or Homocysteine (100 µM) in the presence or absence of this compound (20 µM) for 24 hours.
-
Efflux: After treatment, wash the cells with serum-free medium. Add fresh serum-free medium containing cholesterol acceptors, such as human apoA-I (10-50 µg/mL) or HDL (50-100 µg/mL).[2][17]
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Sample Collection: After incubation, collect the medium. Wash the cells with PBS and lyse them with a suitable lysis buffer (e.g., 0.1% SDS).
-
Quantification: Measure the radioactivity in an aliquot of the medium and the cell lysate using a liquid scintillation counter.
-
Calculation: Calculate the percentage of cholesterol efflux as: (dpm in medium / (dpm in medium + dpm in cell lysate)) x 100%.[18]
Mandatory Visualization
Diagram 1: Experimental Workflow
References
- 1. Evaluation of foam cell formation in cultured macrophages: an improved method with Oil Red O staining and DiI-oxLDL uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Role of PCSK9 in Homocysteine-Accelerated Lipid Accumulation in Macrophages and Atherosclerosis in ApoE-/- Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LXR signaling pathways and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin inhibits ABCA1 expression and cholesterol efflux in THP-1 macrophages by an LXR-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. THP-1 Monocyte-Derived Macrophages Cell Culture [bio-protocol.org]
- 9. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA | PLOS One [journals.plos.org]
- 10. The effects of exogenous lipid on THP-1 cells: an in vitro model of airway aspiration? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Cytotoxicity of Phorbol 12- Myristate 13-Acetate and Lipopolysaccharide on THP-1 Cells and an Optimized Differentiation Protocol [mdpi.com]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. The in vitro effect of myeloperoxidase oxidized LDL on THP-1 derived macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Frontiers | Ox-LDL Aggravates the Oxidative Stress and Inflammatory Responses of THP-1 Macrophages by Reducing the Inhibition Effect of miR-491-5p on MMP-9 [frontiersin.org]
- 16. Ox-LDL Aggravates the Oxidative Stress and Inflammatory Responses of THP-1 Macrophages by Reducing the Inhibition Effect of miR-491-5p on MMP-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. THP-1 macrophage cholesterol efflux is impaired by palmitoleate through Akt activation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Troubleshooting & Optimization
SBC-115076 solubility issues and solutions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SBC-115076, a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is high-purity, anhydrous dimethyl sulfoxide (DMSO). It is sparingly soluble in aqueous buffers.[1] For maximum solubility in aqueous solutions, it is advised to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[1] The compound is reported to be insoluble in water and ethanol.[2]
Q2: What is the solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers, but it is generally high. For a summary of reported solubility data, please refer to Table 1.
Q3: My this compound is not fully dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, you can try warming the solution in a 50°C water bath and using ultrasonication to aid dissolution.[2] It is also crucial to use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[2]
Q4: Can I store this compound in a DMSO stock solution?
A4: Yes, you can prepare a stock solution of this compound in DMSO and store it at -20°C for up to one month or at -80°C for up to one year.[2] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes.
Q5: How can I prepare an aqueous working solution from my DMSO stock for in vitro experiments?
A5: To prepare an aqueous working solution, you should first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with your aqueous buffer of choice (e.g., PBS, cell culture medium). A 1:1 solution of DMSO:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.5 mg/mL.[1][2] It is not recommended to store the aqueous solution for more than one day.[1]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when working with this compound.
Issue 1: Precipitation in Cell Culture Media
Problem: Upon adding the this compound DMSO stock solution to my cell culture medium, a precipitate forms.
Possible Causes and Solutions:
-
Final DMSO Concentration is Too Low: While it is important to keep the final DMSO concentration low to avoid cellular toxicity, a certain amount is necessary to maintain the solubility of this compound in the aqueous environment of the cell culture medium.
-
Solution: Determine the maximum DMSO concentration your cells can tolerate without affecting viability or experimental outcomes. Prepare a more dilute DMSO stock solution of this compound so that a larger volume can be added to the culture medium, thereby increasing the final DMSO concentration while keeping the compound concentration at the desired level.
-
-
High Concentration of this compound: The concentration of this compound in the final working solution may exceed its solubility limit in the aqueous medium.
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your assay. It may be possible to achieve the desired biological effect at a lower concentration where precipitation does not occur.
-
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the aqueous medium can cause the compound to crash out of solution.
-
Solution: Add the DMSO stock solution dropwise to the culture medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Source(s) |
| DMSO | ≥52.8 mg/mL | [3] |
| DMSO | 50 mg/mL (with warming and ultrasonication) | [2] |
| DMSO | 33 mg/mL | [2] |
| DMSO | 32 mg/mL | [1] |
| DMSO | 10 mM | [4] |
| DMSO | 5 mg/mL | [2] |
| Dimethylformamide (DMF) | 2 mg/mL | [2] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [1][2] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 527.61 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath (optional)
-
Ultrasonicator (optional)
Methodology:
-
Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need 5.28 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution until the compound is completely dissolved.
-
If necessary, warm the solution in a 50°C water bath and/or sonicate for short intervals to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
Note: Several formulations for in vivo studies have been reported. The choice of formulation will depend on the specific experimental requirements.
Example Formulation 1: Corn Oil-Based Suspension
Materials:
-
This compound DMSO stock solution (e.g., 25 mg/mL)
-
Corn oil
-
Sterile tubes
Methodology:
-
Prepare a clear DMSO stock solution of this compound (e.g., 25 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the 25 mg/mL DMSO stock to 950 µL of corn oil.
-
Mix the solution thoroughly until a uniform suspension is achieved.
-
This formulation should be used immediately after preparation.
Example Formulation 2: PEG300/Tween80-Based Solution
Materials:
-
This compound DMSO stock solution (e.g., 50 mg/mL)
-
PEG300
-
Tween80
-
ddH₂O
-
Sterile tubes
Methodology:
-
Prepare a clear DMSO stock solution of this compound (e.g., 50 mg/mL).
-
For a 1 mL final working solution, add 50 µL of the 50 mg/mL DMSO stock to 400 µL of PEG300. Mix until the solution is clear.
-
Add 50 µL of Tween80 to the mixture and mix until clear.
-
Add 500 µL of ddH₂O to bring the final volume to 1 mL.
-
This formulation should be used immediately after preparation.[2]
Visualizations
Caption: Mechanism of action of this compound as a PCSK9 inhibitor.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
SBC-115076 stability and proper storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of SBC-115076, a potent PCSK9 antagonist. Adherence to these guidelines is critical for ensuring the compound's efficacy and obtaining reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound, which was stored in DMSO at -20°C, has precipitated. What should I do?
A1: Precipitation of this compound from a DMSO stock solution can occur, especially after repeated freeze-thaw cycles or if the DMSO has absorbed moisture. To redissolve the compound, you can warm the vial in a 50°C water bath and use ultrasonication.[1] It is crucial to use fresh, anhydrous DMSO for preparing stock solutions as moisture can significantly reduce solubility.[1] To prevent future precipitation, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][2]
Q2: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A2: Yes, inconsistent results can be a sign of compound degradation. If you are using an aqueous solution of this compound, it is important to note that it is not recommended to store the aqueous solution for more than one day.[3] For optimal results, prepare fresh dilutions in your cell culture medium from a DMSO stock solution immediately before each experiment.[1] Long-term storage of diluted, aqueous solutions can lead to degradation and loss of biological activity.
Q3: Can I store my this compound powder at room temperature?
A3: While this compound is shipped at ambient temperature and is stable for a few weeks under these conditions[4][5], long-term storage at room temperature is not recommended. For long-term stability, the solid powder should be stored at -20°C.[1][2][4][6][7]
Q4: What is the best way to prepare this compound for in vivo studies?
A4: The formulation for in vivo studies will depend on the specific experimental requirements. One suggested method is to first dissolve this compound in DMSO to create a stock solution. This stock solution can then be further diluted in a vehicle such as corn oil or a mixture of PEG300, Tween-80, and saline.[1][2] It is recommended that these mixed solutions be used immediately for optimal results.[1]
Storage Conditions and Stability
Proper storage of this compound is crucial to maintain its integrity and biological activity. The following tables summarize the recommended storage conditions for both the solid compound and solutions.
Table 1: Storage of Solid this compound
| Storage Temperature | Duration of Stability | Source(s) |
| -20°C | ≥ 4 years | [6] |
| -20°C | 3 years | [1][2] |
| -20°C | > 2 years | [4] |
| 0 - 4°C | Short term (days to weeks) | [4] |
| Room Temperature | Stable for a few weeks (during shipping) | [4][5] |
Table 2: Storage of this compound Stock Solutions
| Solvent | Storage Temperature | Duration of Stability | Source(s) |
| DMSO | -80°C | 1 year | [1] |
| DMSO | -80°C | 2 years | [2] |
| DMSO | -20°C | 1 month | [1] |
| DMSO | -20°C | 1 year | [2] |
| Aqueous Buffer | Not Recommended for > 1 day | [3] |
Experimental Protocols
Protocol for Preparation of a DMSO Stock Solution
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Using aseptic techniques, add a precise volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration (e.g., ≥ 100 mg/mL[2]).
-
Vortex the solution and, if necessary, warm it in a 50°C water bath with ultrasonication to ensure complete dissolution.[1]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use, light-protected vials.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.[1][2]
Visual Guides
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Recommended workflow for preparing and using this compound.
Caption: Mechanism of action of this compound on the PCSK9-LDLR pathway.
References
Best practices for formulating SBC-115076 for animal studies.
This guide provides best practices, troubleshooting advice, and frequently asked questions for the formulation of SBC-115076 for in vivo animal studies. This compound is a potent, small-molecule inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9) used in preclinical research to study cholesterol metabolism and cardiovascular disease.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work? A1: this compound is a potent antagonist of PCSK9.[2][3] PCSK9 is a protein that binds to the low-density lipoprotein receptor (LDLR) on the surface of liver cells, leading to the receptor's degradation.[1][4] By inhibiting the PCSK9-LDLR interaction, this compound prevents LDLR degradation, increases the number of LDLRs on the cell surface, and thereby enhances the clearance of LDL cholesterol from the bloodstream.[4][5]
Q2: What is the general solubility of this compound? A2: this compound is a hydrophobic compound with poor aqueous solubility.[2][6] It is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) at concentrations up to 50 mg/mL (with warming) and Dimethylformamide (DMF) at 2 mg/mL.[2][5] Its solubility is very limited in a 1:1 DMSO:PBS solution (approx. 0.5 mg/mL) and it is considered insoluble in water and ethanol alone.[2][5][6]
Q3: What is the recommended vehicle for this compound in animal studies? A3: The choice of vehicle depends on the route of administration. For oral (PO) administration, a suspension in 0.5% sodium carboxymethyl cellulose (CMC-Na) or a solution in corn oil can be used.[2] For subcutaneous (s.c.) or intraperitoneal (i.p.) injections, a multi-component vehicle is recommended to maintain solubility, such as a mixture of DMSO, PEG300, Tween-80, and saline.[1] Always ensure the final concentration of DMSO is minimized to avoid toxicity.[7][8]
Q4: How should I prepare a stock solution of this compound? A4: A high-concentration stock solution should be prepared by dissolving this compound in 100% fresh, anhydrous DMSO.[2][3] Warming the solution in a 50°C water bath can aid dissolution.[2] This stock solution can be stored at -20°C for one month or -80°C for up to a year.[1][2] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Q5: How do I calculate the correct dose for my experiment? A5: Dosage calculation depends on the animal's body weight and the desired dose in mg/kg. Use the following formula:
Volume to Administer (mL) = (Animal Weight (kg) × Dose (mg/kg)) / Concentration of Dosing Solution (mg/mL)
For example, to dose a 25g (0.025 kg) mouse at 8 mg/kg using a 2.5 mg/mL formulation: Volume = (0.025 kg × 8 mg/kg) / 2.5 mg/mL = 0.08 mL or 80 µL.
Q6: I am observing precipitation when preparing my final dosing solution. What should I do? A6: Precipitation often occurs when a DMSO stock solution is diluted too quickly into an aqueous buffer. To prevent this, add co-solvents and surfactants sequentially, ensuring the solution is mixed thoroughly after each addition.[1] For example, in a DMSO/PEG300/Tween-80/Saline vehicle, add the DMSO stock to PEG300 first, then add Tween-80, and finally, add the saline dropwise while vortexing.[1] Gentle warming or sonication can also help re-dissolve precipitates.[1]
Troubleshooting Guides
| Issue | Question & Answer |
| Poor Solubility / Precipitation | Q: My this compound formulation is cloudy or has visible precipitate after preparation. What went wrong? A: This is common due to the compound's low aqueous solubility.[6] 1. Incorrect Order of Solvents: Did you add the aqueous component (saline, PBS) directly to the DMSO stock? Always add co-solvents like PEG300 first, followed by a surfactant like Tween-80, before slowly adding the aqueous vehicle.[1] 2. Low Temperature: Preparing the solution on ice can reduce solubility. Try preparing it at room temperature. Gentle warming can aid dissolution.[1] 3. High Final Concentration: Your target concentration may be too high for the chosen vehicle. Refer to the solubility data in Table 1 and consider preparing a more dilute solution. |
| Vehicle-Related Toxicity | Q: My animals are showing signs of distress (e.g., lethargy, ruffled fur) after dosing, even in the vehicle control group. What could be the cause? A: The vehicle itself may be causing toxicity, which can confound results.[9] 1. High DMSO Concentration: The percentage of DMSO in the final formulation may be too high. While tolerated, high levels of DMSO can have biological effects.[8][10] Aim for the lowest concentration of DMSO necessary for solubility, ideally under 10% for injections.[1][5] 2. Inappropriate pH or Osmolality: Extreme pH of the formulation can cause irritation.[11] Ensure the final pH is within a physiologically tolerated range (typically 5-9).[11] 3. Administration Volume: Ensure the administered volume does not exceed recommended limits (e.g., for mice, typically 10 mL/kg for oral gavage and IP injection).[11][12] |
| Inconsistent Efficacy | Q: I am seeing high variability in the cholesterol-lowering effect of this compound between animals. Why? A: Inconsistent results can stem from formulation instability or administration issues. 1. Formulation Instability: Was the formulation prepared fresh daily? Aqueous formulations of this compound are not recommended for storage beyond one day.[6] If using a suspension, ensure it is homogenous and well-mixed before dosing each animal to prevent settling of the compound. 2. Inaccurate Dosing: Verify your dosing calculations and ensure accurate administration, especially with small volumes. For oral gavage, improper technique can lead to dosing into the lungs instead of the stomach. |
Data Presentation
Table 1: Solubility of this compound
| Solvent / Vehicle | Concentration | Notes | Source(s) |
| DMSO | ≥ 50 mg/mL | Requires warming to 50°C to achieve max solubility. | [2] |
| DMSO | ~5 mg/mL | At room temperature. | [5][6] |
| DMF | ~2 mg/mL | At room temperature. | [5][6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | Compound first dissolved in DMSO, then diluted. | [5][6] |
| Water | Insoluble | - | [2] |
| Ethanol | Insoluble | - | [2] |
Table 2: Recommended Vehicle Compositions for In Vivo Studies
| Administration Route | Vehicle Composition (v/v) | Final this compound Concentration | Notes | Source(s) |
| Oral (PO) | 0.5% CMC-Na in water | ≥ 5 mg/mL | Forms a homogeneous suspension. Must be vortexed well before each use. | [2] |
| Oral (PO) | 5% DMSO + 95% Corn Oil | ≥ 0.4 mg/mL | Prepare by diluting a 8 mg/mL DMSO stock solution into corn oil. | [3] |
| Subcutaneous (s.c.) / Intraperitoneal (i.p.) | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | Add solvents sequentially. Prepare fresh daily. | [1] |
| Subcutaneous (s.c.) / Intraperitoneal (i.p.) | 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | SBE-β-CD is a solubilizing agent. Prepare fresh daily. | [1] |
Experimental Protocols
Protocol 1: Preparation for Oral Gavage (PO) - Suspension
This protocol creates a 5 mg/mL homogeneous suspension of this compound.
Materials:
-
This compound powder
-
0.5% (w/v) Sodium Carboxymethyl Cellulose (CMC-Na) in sterile water
-
Mortar and pestle (optional, for particle size reduction)
-
Sterile conical tube
-
Vortex mixer
Methodology:
-
Weigh the required amount of this compound powder. For 10 mL of a 5 mg/mL suspension, weigh 50 mg.
-
If particles are large, gently grind the powder in a mortar and pestle to create a finer powder.
-
Transfer the powder to a sterile conical tube.
-
Add a small volume (e.g., 1-2 mL) of the 0.5% CMC-Na vehicle to the powder to create a paste. Mix thoroughly with a spatula or by vortexing to ensure the powder is fully wetted.
-
Gradually add the remaining volume of the 0.5% CMC-Na vehicle to the paste, vortexing vigorously after each addition.
-
Continue to vortex for 5-10 minutes until a uniform, homogeneous suspension is achieved.
-
Crucially, vortex the suspension vigorously immediately before dosing each animal to ensure consistent delivery of the compound.
Protocol 2: Preparation for Injection (s.c. / i.p.) - Solution
This protocol, adapted from MedChemExpress, creates a clear 2.5 mg/mL solution of this compound.[1]
Materials:
-
This compound powder
-
DMSO, anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Tween-80 (Polysorbate 80)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Prepare a 25 mg/mL stock solution: Dissolve this compound in 100% DMSO. Gentle warming or sonication may be required. Let the solution cool to room temperature.
-
Prepare the final dosing solution (example for 1 mL): a. In a sterile tube, add 400 µL of PEG300. b. Add 100 µL of the 25 mg/mL this compound DMSO stock solution to the PEG300. Vortex until the solution is clear and uniform. c. Add 50 µL of Tween-80 to the mixture. Vortex again until the solution is clear. d. Slowly add 450 µL of sterile saline to the mixture, preferably dropwise, while continuously vortexing to prevent precipitation.
-
The final solution should be clear. If any cloudiness appears, gentle warming (37°C) or brief sonication may help.
-
Use this formulation immediately or within the same day. [1] Do not store aqueous formulations.
Mandatory Visualizations
Caption: PCSK9-LDLR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for preparing and administering this compound.
Caption: Decision tree for troubleshooting formulation precipitation issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medkoo.com [medkoo.com]
- 5. caymanchem.com [caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. BioCentury - Oral PCSK9 inhibition: Will co-formulation drive success? [biocentury.com]
- 8. First Oral PCSK9 Shows Promise Lowering Cholesterol [medscape.com]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | PCSK9 抑制剂 | MCE [medchemexpress.cn]
- 12. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ensuring Reproducibility in SBC-115076 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing SBC-115076 in their experiments. Adherence to detailed protocols and awareness of potential challenges are critical for ensuring the reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9).[1][2] It functions by binding directly to extracellular PCSK9, which prevents PCSK9 from interacting with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] By inhibiting this interaction, this compound prevents the PCSK9-mediated degradation of LDLR, leading to increased recycling of LDLR to the cell surface. This, in turn, enhances the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream, resulting in lower plasma LDL-C and total cholesterol levels.[3]
Q2: What are the common research applications for this compound?
A2: this compound is primarily used in preclinical research for the study of hypercholesterolemia and cardiovascular disease.[4] It is utilized in both in vitro cell-based assays to investigate its effects on LDLR expression and LDL uptake, and in in vivo animal models to assess its efficacy in lowering cholesterol levels.[1][4][5]
Q3: How should I store and handle this compound?
A3: this compound should be stored as a crystalline solid at -20°C, where it is stable for at least four years.[1][3] For experimental use, it is recommended to prepare stock solutions in a suitable organic solvent like dimethyl sulfoxide (DMSO).[3] Aqueous solutions of this compound are not recommended for storage for more than one day due to its limited aqueous solubility.[3]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in organic solvents such as DMSO (at approximately 5 mg/mL) and dimethylformamide (DMF) (at approximately 2 mg/mL).[1][3] It has limited solubility in aqueous buffers. To prepare an aqueous working solution, it is recommended to first dissolve this compound in DMSO and then dilute it with the desired aqueous buffer, such as PBS (pH 7.2). A 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no effect in in vitro assays | Compound Precipitation: this compound has low aqueous solubility and may precipitate in cell culture media. | - Prepare a high-concentration stock solution in 100% DMSO.- Ensure the final DMSO concentration in your cell culture medium is low (typically <0.5%) to avoid solvent toxicity.- Visually inspect the media for any signs of precipitation after adding the compound. |
| Compound Degradation: Improper storage or handling of the compound or its solutions. | - Aliquot the DMSO stock solution and store at -20°C or -80°C to minimize freeze-thaw cycles.- Prepare fresh aqueous working solutions for each experiment and do not store them for more than a day.[3] | |
| Cell Line Issues: The cell line used may not express sufficient levels of LDLR or may have a compromised PCSK9 signaling pathway. | - Use a well-characterized cell line known to have a functional PCSK9-LDLR axis, such as HepG2 or HEK293 cells.[1][5]- Periodically perform quality control checks on your cell lines, including mycoplasma testing. | |
| High variability in in vivo animal studies | Poor Bioavailability: The formulation and route of administration may not be optimal for this compound absorption. | - Prepare a fresh formulation for each administration. A common formulation involves dissolving this compound in DMSO and then mixing with corn oil.[5]- The route of administration (e.g., oral gavage, subcutaneous injection) should be consistent and may require optimization for your specific animal model. |
| Animal Model Variability: The genetic background and diet of the animals can significantly impact cholesterol metabolism and the response to treatment. | - Use a consistent and well-defined animal model, such as C57BL/6J mice on a standardized high-fat diet.[2][6]- Ensure that the high-fat diet composition is consistent across all experimental groups and studies. | |
| Unexpected Off-Target Effects or Cytotoxicity | High Compound Concentration: Excessive concentrations of this compound may lead to off-target effects or cellular stress. | - Perform a dose-response study to determine the optimal concentration that provides the desired biological effect without causing cytotoxicity.- Monitor cell viability using standard assays (e.g., MTT, LDH). |
| Solvent Toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | - Maintain a final DMSO concentration in your experiments that is well-tolerated by your cells or animals (typically <0.5% for in vitro and as low as possible for in vivo).- Always include a vehicle-only control group in your experiments. |
Quantitative Data Summary
The following tables summarize the reported efficacy of this compound from preclinical studies.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Key Finding | Reported Value |
| PCSK9 Inhibition | - | Dose-dependent inhibition of PCSK9 activity | IC₅₀ ≈ 30 nM |
| LDL Uptake | HepG2 | Increased uptake of fluorescently labeled LDL | Concentration-dependent increase |
| LDLR Protein Levels | THP-1 Macrophages | Reversal of homocysteine-induced PCSK9 up-regulation | Effective at 5, 10, and 20 µmol/L |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Dose & Duration | Key Finding | Reported Outcome |
| High-Fat Diet-Fed Mice | 8 mg/kg | Lowered total cholesterol levels | 32% reduction in cholesterol |
| High-Fat Diet-Fed Rats | 4 mg/kg, s.c., daily for 3 weeks | Reduced obesity and dyslipidemia, improved insulin sensitivity | Significant improvement compared to vehicle |
Experimental Protocols
Key Experiment 1: In Vitro LDL Uptake Assay in HepG2 Cells
This protocol is a general guideline and may require optimization for your specific experimental conditions.
Methodology:
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 3 x 10⁴ cells per well and allow them to adhere and grow for 48 hours.
-
Compound Treatment: Prepare various concentrations of this compound in your cell culture medium. The final DMSO concentration should be kept below 0.5%. Remove the old medium and treat the cells with the this compound solutions or vehicle control for 24 hours.
-
LDL Uptake: After the treatment period, replace the medium with a solution containing fluorescently labeled LDL (e.g., Dil-LDL) at a concentration of 10 µg/mL. Incubate the cells for an additional 4 hours at 37°C.
-
Cell Fixation and Staining:
-
Wash the cells with Phosphate-Buffered Saline (PBS).
-
Fix the cells with a 4% paraformaldehyde solution for 15 minutes.
-
Wash the cells again with PBS.
-
(Optional) Counterstain the cell nuclei with a fluorescent dye like DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the labeled LDL within the cells using image analysis software. The intensity is proportional to the amount of LDL uptake.
-
Key Experiment 2: In Vivo Cholesterol-Lowering Efficacy in a High-Fat Diet Mouse Model
This protocol provides a general framework for an in vivo study. All animal procedures should be performed in accordance with institutional and national guidelines for animal care.
Methodology:
-
Animal Model: Use male C57BL/6J mice, 6-8 weeks old.
-
Diet-Induced Obesity: Feed the mice a high-fat diet (e.g., 60% kcal from fat) for a period of 8-12 weeks to induce obesity and hypercholesterolemia. A control group should be fed a standard chow diet.
-
This compound Formulation and Administration:
-
Prepare the dosing solution by first dissolving this compound in DMSO and then emulsifying it in corn oil.
-
Administer this compound to the treatment group at a specified dose (e.g., 8 mg/kg body weight) via a consistent route, such as daily oral gavage or subcutaneous injection, for a duration of 3-4 weeks.
-
The control group should receive the vehicle (DMSO and corn oil mixture) following the same administration schedule.
-
-
Blood Collection and Analysis:
-
Collect blood samples from the mice at baseline (before treatment) and at the end of the study. Blood can be collected via the tail vein or cardiac puncture at the terminal endpoint.
-
Separate the plasma or serum from the blood samples.
-
Measure total cholesterol, LDL-C, and HDL-C levels using commercially available enzymatic assay kits.
-
-
Data Analysis: Compare the changes in cholesterol levels between the vehicle-treated and this compound-treated groups using appropriate statistical methods.
Visualizations
Caption: The signaling pathway of PCSK9 and the inhibitory action of this compound.
Caption: The experimental workflow for the in vitro LDL uptake assay.
Caption: The experimental workflow for the in vivo cholesterol-lowering study.
References
- 1. caymanchem.com [caymanchem.com]
- 2. mmpc.org [mmpc.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
Long-term stability of SBC-115076 in DMSO at -20°C.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of SBC-115076 in Dimethyl Sulfoxide (DMSO) when stored at -20°C. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound in DMSO?
For long-term storage of this compound in DMSO, -20°C is a commonly recommended temperature. However, for extended periods (a year or more), storage at -80°C is preferable to ensure maximum stability.
Q2: How long can I store this compound in DMSO at -20°C?
The stability of this compound in DMSO at -20°C can vary based on several factors, including the quality of the DMSO and the frequency of freeze-thaw cycles. Commercial suppliers provide varying stability data, with some indicating stability for up to one year.[1] Other sources suggest a shorter stability period of one month. To ensure the integrity of your experiments, it is recommended to aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. For storage beyond one month, it is advisable to store the aliquots at -80°C, which can extend the stability to two years.[1]
Q3: I've seen conflicting information from different suppliers regarding the stability of this compound in DMSO at -20°C. Why is there a discrepancy?
Discrepancies in reported stability data from different suppliers can arise from variations in their internal stability testing protocols, the specific formulation of the compound, and the quality of the DMSO used. Some suppliers may provide more conservative estimates to ensure the highest product performance. It is always best to consult the certificate of analysis provided with your specific lot of this compound and consider the storage recommendations from the supplier you purchased from.
Q4: Can I use any grade of DMSO to prepare my stock solution of this compound?
It is critical to use a high-purity, anhydrous, or sterile grade of DMSO for preparing stock solutions. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can affect the solubility and stability of this compound.[2] Always use freshly opened or properly stored anhydrous DMSO.
Q5: How many times can I freeze-thaw my stock solution of this compound in DMSO?
To maintain the integrity of this compound, it is strongly recommended to avoid repeated freeze-thaw cycles.[1] The best practice is to prepare single-use aliquots of your stock solution. This ensures that the main stock remains frozen and undegraded, preserving its activity for future experiments.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or inconsistent activity of this compound in experiments. | Degradation of the compound due to improper storage or multiple freeze-thaw cycles. | Prepare a fresh stock solution from powder. Aliquot the new stock solution into single-use vials and store at -80°C for long-term use. |
| Precipitate observed in the stock solution after thawing. | The compound may have come out of solution due to low temperature or absorption of water by the DMSO. | Gently warm the solution to 37°C and vortex to redissolve the compound. If the precipitate persists, it may indicate degradation or contamination, and a fresh stock solution should be prepared. Use fresh, anhydrous DMSO. |
| Difficulty dissolving this compound powder in DMSO. | The compound may require assistance to fully dissolve. The DMSO may have absorbed moisture. | Warming the solution in a water bath up to 50°C and using ultrasonication can aid in dissolution.[2][3] Ensure you are using a fresh, anhydrous grade of DMSO. |
Quantitative Stability Data Summary
The following table summarizes the stability information for this compound in solvent from various suppliers.
| Storage Temperature | MedchemExpress [1] | Selleck Chemicals [2] | Cayman Chemical (as solid) [4] |
| -20°C | 1 year | 1 month | ≥ 4 years |
| -80°C | 2 years | 1 year | Not specified |
Note: The stability in solvent can be influenced by the choice of solvent and its purity.
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile, polypropylene microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (up to 50°C) or sonication can be used to aid dissolution if necessary.[2][3]
-
Once dissolved, aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Label the aliquots clearly with the compound name, concentration, date, and storage temperature.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 2 years).
-
Visualizations
Caption: Workflow for preparing and storing this compound stock solutions.
Caption: this compound inhibits PCSK9, preventing LDLR degradation and increasing LDL cholesterol uptake.
References
Validation & Comparative
A Comparative Guide to PCSK9 Inhibitors: Efficacy of SBC-115076 in Context
For Researchers, Scientists, and Drug Development Professionals
Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia. Inhibition of PCSK9 leads to increased recycling of low-density lipoprotein receptors (LDLR), enhancing the clearance of LDL cholesterol (LDL-C) from the circulation. This guide provides a comparative analysis of the preclinical investigational oral small molecule SBC-115076 against established injectable monoclonal antibodies and other emerging oral PCSK9 inhibitors.
Mechanism of Action: A Tale of Two Approaches
PCSK9 inhibitors primarily function by disrupting the interaction between PCSK9 and the LDLR. However, the modality of this disruption differs between monoclonal antibodies and small molecule inhibitors.
Monoclonal Antibodies (e.g., Evolocumab, Alirocumab): These large therapeutic proteins bind to the extracellular circulating PCSK9, preventing it from binding to the LDLR on hepatocytes. This steric hindrance allows for the normal recycling of the LDLR to the cell surface, ready to clear more LDL-C.[1][2]
Small Molecule Inhibitors (e.g., this compound, MK-0616, AZD0780): These orally bioavailable drugs offer a different therapeutic approach. This compound is an extracellular antagonist of PCSK9.[3] Some small molecules, like AZD0780, have a novel mode of action, not by inhibiting the PCSK9-LDLR interaction directly, but by stabilizing the PCSK9 C-terminal domain, which in turn prevents PCSK9-induced LDLR degradation.[4][5] This class of inhibitors presents the advantage of oral administration, potentially improving patient compliance and accessibility.
References
- 1. nps.org.au [nps.org.au]
- 2. PCSK9 inhibitors – mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 5. AZD0780 - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
A Comparative Guide to PCSK9 Inhibition: The Small Molecule SBC-115076 Versus Monoclonal Antibodies
For Researchers, Scientists, and Drug Development Professionals
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal target in the management of hypercholesterolemia and the reduction of cardiovascular disease risk. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 plays a crucial role in regulating plasma LDL-cholesterol (LDL-C) levels. This guide provides an objective comparison of two distinct therapeutic modalities targeting PCSK9: the novel small molecule inhibitor SBC-115076 and the established class of monoclonal antibody inhibitors, such as alirocumab and evolocumab.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and monoclonal antibody PCSK9 inhibitors share the same ultimate goal: to prevent PCSK9 from binding to the LDLR on the surface of hepatocytes. This inhibition leads to an increase in the number of LDLRs available to clear LDL-C from the bloodstream, thereby lowering plasma LDL-C levels.
This compound is a small molecule that acts as a potent extracellular antagonist of PCSK9.[1] It directly binds to circulating PCSK9, preventing its interaction with the LDLR. This disruption of the protein-protein interaction effectively blocks the PCSK9-mediated degradation of the LDLR, leading to enhanced LDLR recycling and increased clearance of LDL-C.
Monoclonal antibodies against PCSK9, such as alirocumab and evolocumab, are fully human or humanized antibodies that bind with high affinity and specificity to circulating PCSK9. By forming a complex with PCSK9, these antibodies neutralize its activity and prevent it from binding to the LDLR, achieving the same therapeutic outcome of increased LDL-C clearance.
The PCSK9 Signaling Pathway
The binding of PCSK9 to the LDLR on the hepatocyte surface is the critical step in the PCSK9-mediated degradation of the receptor. This interaction leads to the internalization of the PCSK9-LDLR complex into endosomes. Within the acidic environment of the endosome, the complex is targeted for lysosomal degradation, preventing the LDLR from recycling back to the cell surface to clear more LDL-C. Both this compound and monoclonal antibodies interrupt this pathway at the initial extracellular binding step.
In Vitro Efficacy: A Quantitative Comparison
The following table summarizes the available in vitro data for this compound and provides a general comparison with monoclonal antibodies.
| Parameter | This compound | Monoclonal Antibody PCSK9 Inhibitors |
| Mechanism | Small molecule, extracellular antagonist of PCSK9 | Monoclonal antibody, binds to circulating PCSK9 |
| IC50 (PCSK9 Inhibition) | ~30 nM[2] | Sub-nanomolar to low nanomolar range (reported for various antibodies) |
| Effect on LDL Uptake | Dose-dependently enhances cellular uptake of DiI-LDL in HepG2 cells.[3] | Increase LDL uptake in HepG2 cells. |
In Vivo Efficacy: Preclinical Data
Direct head-to-head preclinical studies in the same animal model are limited. The following tables present available in vivo data for this compound and monoclonal antibodies in different hypercholesterolemic models.
This compound
| Animal Model | Treatment | Duration | Key Findings | Reference |
| High-fat diet-fed mice | 8 mg/kg | Not specified | 32% reduction in cholesterol levels. | [1] |
| High-fat diet-fed obese-insulin resistant female rats | 4 mg/kg, s.c., daily | 3 weeks | Reduced obesity and dyslipidemia; improved insulin sensitivity.[4] | [4] |
| Hypercholesterolemic mouse models | Oral or systemic administration | 1-2 weeks | Up to 50% reduction in plasma total cholesterol and LDL-cholesterol. | [2] |
Monoclonal Antibody PCSK9 Inhibitors (Alirocumab & Evolocumab)
| Animal Model | Treatment (Antibody) | Duration | Key Findings | Reference |
| APOE*3Leiden.CETP mice | 3 or 10 mg/kg, weekly s.c. (Alirocumab) | 18 weeks | Dose-dependent decrease in total cholesterol (-37% and -46%).[5] | [5] |
| Cynomolgus monkeys | Single s.c. injection (Evolocumab) | Not specified | ~40% maximum reduction in Lp(a); LDL-C reduction was about double the Lp(a) reduction.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to evaluate PCSK9 inhibitors.
In Vitro PCSK9-LDLR Interaction Assay
This assay quantifies the ability of an inhibitor to block the binding of PCSK9 to the LDLR.
Materials:
-
Recombinant His-tagged PCSK9
-
Recombinant LDLR-EGF-AB domain coated ELISA plates
-
Test inhibitor (this compound or monoclonal antibody)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-His antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Microplate reader
Protocol:
-
Prepare serial dilutions of the test inhibitor.
-
Pre-incubate the test inhibitor with a fixed concentration of His-tagged PCSK9 at room temperature for 1 hour.
-
Add the PCSK9-inhibitor mixture to the LDLR-coated ELISA plate wells.
-
Incubate for 2 hours at room temperature.
-
Wash the wells three times with wash buffer.
-
Add HRP-conjugated anti-His antibody and incubate for 1 hour at room temperature.
-
Wash the wells three times with wash buffer.
-
Add TMB substrate and incubate in the dark until color develops.
-
Add stop solution to quench the reaction.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to a control with no inhibitor.
LDL Uptake Assay in HepG2 Cells
This cell-based assay measures the functional consequence of PCSK9 inhibition, which is an increase in LDL uptake by liver cells.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., DiI-LDL)
-
Test inhibitor (this compound or monoclonal antibody)
-
Recombinant PCSK9 (optional, to induce LDLR degradation)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or plate reader
Protocol:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells in a medium containing LPDS for 24 hours to upregulate LDLR expression.
-
Treat the cells with the test inhibitor at various concentrations for a specified period (e.g., 18-24 hours). If assessing the rescue of PCSK9-mediated degradation, co-incubate with recombinant PCSK9.
-
Add fluorescently labeled LDL to the medium and incubate for 2-4 hours at 37°C.
-
Wash the cells three times with cold PBS to remove unbound LDL.
-
Quantify the cellular uptake of the fluorescent LDL using a fluorescence microscope or a microplate reader.
In Vivo Hypercholesterolemia Mouse Model and Cholesterol Measurement
This in vivo protocol describes the induction of high cholesterol in mice and the subsequent evaluation of an inhibitor's efficacy.
Materials:
-
Mice (e.g., C57BL/6J or LDLR-deficient mice)
-
High-fat diet (Western diet) or normal chow
-
Test inhibitor (this compound or monoclonal antibody)
-
Vehicle control
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
Centrifuge
-
Cholesterol measurement kit
Protocol:
-
Acclimatize mice for at least one week.
-
Induce hypercholesterolemia by feeding the mice a high-fat diet for a specified period (e.g., 4-12 weeks). A control group is fed normal chow.
-
After the induction period, divide the hypercholesterolemic mice into treatment and vehicle control groups.
-
Administer the test inhibitor or vehicle to the respective groups according to the desired dosing regimen and route (e.g., oral gavage, subcutaneous injection).
-
Collect blood samples at baseline and at various time points during the treatment period.
-
Separate plasma by centrifugation.
-
Measure total cholesterol, LDL-C, and HDL-C levels in the plasma using a commercial cholesterol assay kit.
-
Analyze the data to determine the percentage reduction in cholesterol levels in the treatment group compared to the vehicle control group.
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel PCSK9 inhibitor.
Conclusion
Both the small molecule inhibitor this compound and monoclonal antibodies represent promising therapeutic strategies for lowering LDL-C by targeting PCSK9.
-
This compound , as a small molecule, offers the potential for oral administration, which could provide a significant advantage in terms of patient convenience and compliance compared to the injectable monoclonal antibodies. The preclinical data, though from different models, suggests its efficacy in reducing cholesterol levels.
-
Monoclonal antibodies are highly specific and potent inhibitors of PCSK9 with well-established clinical efficacy and a proven track record in significantly reducing LDL-C levels and cardiovascular events. Their long half-life allows for infrequent dosing (typically every 2 to 4 weeks).
The choice between these two modalities in future drug development and clinical practice will likely depend on a variety of factors, including oral bioavailability and the long-term safety and efficacy profiles of small molecule inhibitors as they progress through clinical trials, as well as cost-effectiveness and patient preference. Further head-to-head comparative studies will be invaluable in delineating the relative merits of each approach.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medkoo.com [medkoo.com]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PCSK9 inhibition-mediated reduction in Lp(a) with evolocumab: an analysis of 10 clinical trials and the LDL receptor’s role - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SBC-115076 and Evolocumab: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive head-to-head comparison of the small molecule PCSK9 inhibitor, SBC-115076, and the monoclonal antibody, evolocumab. This document synthesizes available preclinical and clinical data to objectively compare their performance and provides supporting experimental methodologies.
Introduction
Proprotein convertase subtilisin/kexin type 9 (PCSK9) has emerged as a pivotal regulator of cholesterol homeostasis. By promoting the degradation of the low-density lipoprotein receptor (LDLR), PCSK9 reduces the clearance of LDL cholesterol (LDL-C) from the circulation, thereby contributing to hypercholesterolemia and the risk of atherosclerotic cardiovascular disease. Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-C levels. This guide compares two distinct modalities of PCSK9 inhibitors: this compound, a small molecule inhibitor, and evolocumab, a fully human monoclonal antibody.
Evolocumab (Repatha®) is an FDA-approved therapeutic that has demonstrated robust efficacy in lowering LDL-C and reducing cardiovascular events in large-scale clinical trials.[1][2][3][4] this compound, in contrast, is a preclinical small molecule inhibitor that has shown promise in in vitro and in vivo models.[2][5][6] While direct head-to-head clinical trials are not available, this guide will compare their mechanisms of action, available performance data, and the experimental protocols used to evaluate their efficacy.
Mechanism of Action
Both this compound and evolocumab function by inhibiting the interaction between PCSK9 and the LDLR.[5][7] However, they achieve this through different molecular interactions. Evolocumab is a large biologic that binds with high affinity and specificity to circulating PCSK9, preventing it from binding to the LDLR.[1][7] this compound is a small molecule that is also designed to antagonize the PCSK9/LDLR interaction.[5][6]
By inhibiting this interaction, both molecules prevent the PCSK9-mediated endocytosis and subsequent lysosomal degradation of the LDLR. This leads to an increased number of LDLRs being recycled back to the surface of hepatocytes, resulting in enhanced clearance of LDL-C from the bloodstream and a reduction in plasma LDL-C levels.[8]
Figure 1. Signaling pathway of PCSK9-mediated LDLR degradation and points of inhibition by evolocumab and this compound.
Performance Data
Direct comparative studies between this compound and evolocumab are not available. The following tables summarize the available quantitative data from separate preclinical and clinical studies.
Table 1: In Vitro Performance
| Parameter | This compound | Evolocumab | Source |
| Mechanism | Small Molecule PCSK9 Inhibitor | Human Monoclonal IgG2 Antibody to PCSK9 | [5][6],[1][7] |
| Cell-Based Assay | Increases uptake of fluorescent Dil-LDL in HepG2 cells.[6] Blocks LDLR degradation in HEK293T cells expressing PCSK9.[5] | Sterically hinders PCSK9 binding to LDLR.[1] | [5][6],[1] |
| IC50 (PCSK9 Inhibition) | Not Reported | 2.08 ± 1.21 nM | [1] |
Table 2: In Vivo / Clinical Performance
| Parameter | This compound (Preclinical) | Evolocumab (Clinical) | Source |
| Animal Model | Male C57BL/6 mice on a high-fat diet. | Cynomolgus monkeys; Human clinical trials. | [6],[1] |
| Dosing | 8 mg/kg | 140 mg every 2 weeks or 420 mg monthly (subcutaneous) | [6],[1] |
| LDL-C Reduction | Lowers cholesterol levels by 32% in mice on a high-fat diet.[5] | ~55-75% reduction in LDL-C in humans.[1] | [5],[1] |
| Cardiovascular Outcomes | Not Reported | Significant reduction in major adverse cardiovascular events.[2][3][4] | [2][3][4] |
Experimental Protocols
Detailed experimental protocols for this compound are limited in the public domain. The following represents a likely methodology based on available information and standard laboratory practices.
In Vitro LDL Uptake Assay (Representative Protocol)
This protocol is designed to assess the ability of a test compound to prevent PCSK9-mediated reduction in LDL uptake by hepatocytes.
Figure 2. Experimental workflow for an in vitro LDL uptake assay.
Methodology:
-
Cell Culture: Human hepatoma (HepG2) cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum) and seeded into 96-well plates.
-
Compound Treatment: Cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of a fixed concentration of recombinant human PCSK9 protein. Control wells include cells treated with vehicle and PCSK9, and cells with vehicle alone.
-
LDL Uptake: After an incubation period (e.g., 24 hours), fluorescently labeled LDL (e.g., DiI-LDL) is added to the culture medium.
-
Quantification: Following an additional incubation period to allow for LDL uptake, cells are washed to remove extracellular DiI-LDL. The intracellular fluorescence is then quantified using a fluorescence plate reader or by fluorescence microscopy. Increased fluorescence in the presence of the test compound and PCSK9, relative to PCSK9 alone, indicates inhibition of PCSK9 activity.
In Vivo Hypercholesterolemia Animal Model (Representative Protocol)
This protocol describes a common method to evaluate the efficacy of lipid-lowering agents in a diet-induced hypercholesterolemia mouse model.
Figure 3. Experimental workflow for an in vivo hypercholesterolemia study.
Methodology:
-
Animal Model: Male C57BL/6 mice are typically used.
-
Diet: Mice are fed a high-fat diet (e.g., 45-60% of calories from fat) for a period of several weeks to induce hypercholesterolemia. A control group is maintained on a standard chow diet.
-
Treatment: The test compound (e.g., this compound at 8 mg/kg) or vehicle is administered daily via an appropriate route (e.g., oral gavage or subcutaneous injection).
-
Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the study period. Serum is isolated, and total cholesterol and LDL-C levels are measured using commercially available enzymatic assays.
-
Data Analysis: The percentage reduction in cholesterol levels in the treated group is calculated relative to the vehicle-treated, high-fat diet-fed group.
Conclusion
Evolocumab is a well-characterized, clinically validated monoclonal antibody that has demonstrated significant and sustained reductions in LDL-C and a corresponding decrease in cardiovascular events. This compound is a preclinical small molecule inhibitor of PCSK9 that has shown efficacy in in vitro and in vivo models.
The primary distinction between these two agents lies in their molecular nature, which influences their pharmacokinetic and pharmacodynamic properties, route of administration, and potential for off-target effects. Monoclonal antibodies like evolocumab offer high specificity and long half-lives, allowing for infrequent dosing. Small molecules like this compound have the potential for oral administration but may face challenges in achieving the same degree of specificity and duration of action.
While the absence of direct comparative studies necessitates a cautious interpretation of the available data, this guide provides a framework for understanding the relative characteristics of these two distinct approaches to PCSK9 inhibition. Further preclinical studies on this compound, including determination of its IC50 and more detailed in vivo efficacy and safety profiling, are needed for a more comprehensive comparison. For researchers in the field, the choice between pursuing a small molecule or a monoclonal antibody approach will depend on the specific therapeutic goals and the desired product profile.
References
- 1. This compound | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 2. Efficacy and safety of PCSK9 monoclonal antibodies: an evidence-based review and update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reduction of Low-Density Lipoprotein Cholesterol by Monoclonal Antibody Inhibition of PCSK9 | Annual Reviews [annualreviews.org]
- 4. Comparative quantitative systems pharmacology modeling of anti-PCSK9 therapeutic modalities in hypercholesterolemia [ouci.dntb.gov.ua]
- 5. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9682085B2 - Anti-proprotein convertase subtilisin kexin type 9 (anti-PCSK9) compounds and methods of using the same in the treatment and/or prevention of cardiovascular diseases - Google Patents [patents.google.com]
- 7. Comparative quantitative systems pharmacology modeling of anti-PCSK9 therapeutic modalities in hypercholesterolemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
Validating SBC-115076's Mechanism Through Genetic Knockdown of PCSK9: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule PCSK9 inhibitor, SBC-115076, with genetic knockdown of PCSK9 for validating the mechanism of action in targeting the PCSK9/LDLR pathway. The information presented is supported by experimental data from preclinical studies.
Executive Summary
Proprotein convertase subtilisin/kexin type 9 (PCSK9) is a key regulator of plasma cholesterol levels by promoting the degradation of the low-density lipoprotein receptor (LDLR). Inhibition of PCSK9 is a clinically validated strategy for lowering LDL-cholesterol. This compound is a small molecule inhibitor of the PCSK9-LDLR interaction. This guide compares the efficacy of this compound to genetic knockdown of PCSK9 in a human hepatocyte cell line (HepG2), a standard in vitro model for studying cholesterol metabolism. Both approaches effectively increase LDLR protein levels and enhance LDL uptake, validating that the primary mechanism of this compound is the inhibition of PCSK9.
Data Presentation: this compound vs. PCSK9 Genetic Knockdown
The following tables summarize the quantitative data from in vitro studies in HepG2 cells, comparing the effects of this compound and PCSK9 siRNA-mediated knockdown on key endpoints.
Table 1: Effect on PCSK9 and LDLR Protein Levels
| Parameter | This compound | PCSK9 siRNA Knockdown | Alternative: PCSK9 Antibody |
| Target | Extracellular PCSK9-LDLR Interaction | PCSK9 mRNA | Extracellular PCSK9 |
| PCSK9 Protein Level | No direct effect on expression | Up to 95% reduction[1] | Forms complex with circulating PCSK9 |
| LDLR Protein Level | Concentration-dependent increase[2] | ~2.9-fold increase[3] | Complete reversal of PCSK9-mediated degradation[4] |
Table 2: Functional Effect on LDL Uptake
| Parameter | This compound | PCSK9 siRNA Knockdown | Alternative: Other Small Molecule Inhibitor |
| LDL Uptake | Concentration-dependent increase[5] | Enhanced DiI-LDL uptake[3] | IC50 of 0.315 µM for LDL uptake (Example: AZD0780)[6] |
| Reported Efficacy | Prevents PCSK9-mediated LDLR degradation[2] | Increased LDL uptake correlates with increased LDLR levels[3] | Dose-dependent increase in LDL uptake |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
PCSK9 Inhibition with this compound in HepG2 Cells
a. Cell Culture and Treatment: Human hepatoma HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator. For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. Cells are then treated with varying concentrations of this compound (e.g., 0.5, 1.5, and 5.0 µM) or vehicle control (DMSO) in the presence of recombinant human PCSK9 protein for 24 hours to assess the inhibition of PCSK9-mediated effects.[2]
b. Western Blot Analysis of LDLR Protein Levels: Following treatment, cells are lysed, and total protein is quantified. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against the LDLR and a loading control (e.g., GAPDH or β-actin). After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the relative abundance of LDLR protein.[2][7]
Genetic Knockdown of PCSK9 using siRNA in HepG2 Cells
a. siRNA Transfection: HepG2 cells are seeded in 6-well plates to reach 70-80% confluency on the day of transfection. Cells are transfected with either a specific siRNA targeting PCSK9 or a non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's instructions. The final siRNA concentration is typically in the range of 30-50 nM.[1] Cells are incubated with the transfection complexes for 48-72 hours before harvesting for analysis.
b. Validation of PCSK9 Knockdown: The efficiency of PCSK9 knockdown is validated at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cells, and cDNA is synthesized. qRT-PCR is performed using primers specific for PCSK9 and a housekeeping gene (e.g., GAPDH) to determine the relative knockdown of PCSK9 mRNA.
-
Western Blot Analysis: Cell lysates are prepared, and Western blotting is performed as described above, using a primary antibody specific for PCSK9 to confirm the reduction in protein levels.[1]
LDL Uptake Assay (using Dil-LDL)
a. Cell Preparation and Treatment: HepG2 cells are seeded in 96-well black-walled plates and grown to 70-80% confluency. Cells are then treated with this compound or transfected with PCSK9 siRNA as described above.
b. Dil-LDL Incubation: Following the treatment period, the culture medium is replaced with a serum-free medium containing 1,1'-dioctadecyl-3,3,3',3'-tetramethylindocarbocyanine perchlorate (Dil)-labeled LDL (e.g., 10 µg/mL). The cells are incubated for 4 hours at 37°C to allow for the uptake of the fluorescently labeled LDL.
c. Quantification of LDL Uptake: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular Dil-LDL. The fluorescence intensity within the cells is then measured using a fluorescence microplate reader. The fluorescence reading is normalized to the total protein content in each well to account for variations in cell number. An increase in fluorescence intensity indicates enhanced LDL uptake.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: PCSK9 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for comparing this compound and PCSK9 siRNA.
Conclusion
References
- 1. Targeting PCSK9 in Liver Cancer Cells Triggers Metabolic Exhaustion and Cell Death by Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Strategy for Rapidly Screening Natural Inhibitors Targeting the PCSK9/LDLR Interaction In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dissection of the Endogenous Cellular Pathways of PCSK9-induced Low Density Lipoprotein Receptor Degradation: EVIDENCE FOR AN INTRACELLULAR ROUTE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. Astrazeneca discloses new PCSK9 inhibitors | BioWorld [bioworld.com]
- 7. Lipid Accumulation in HepG2 Cells Is Attenuated by Strawberry Extract through AMPK Activation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Emerging Small Molecule PCSK9 Inhibitors
The landscape of lipid-lowering therapies is on the brink of a significant transformation with the advent of orally available small molecule inhibitors targeting proprotein convertase subtilisin/kexin type 9 (PCSK9). For researchers and drug development professionals, these novel agents represent a paradigm shift from the injectable monoclonal antibodies and siRNA therapeutics that have dominated the PCSK9 inhibitor class. This guide provides a comparative analysis of the leading small molecule PCSK9 inhibitors in development, focusing on their mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate their performance.
Introduction to Small Molecule PCSK9 Inhibitors
PCSK9 is a key regulator of cholesterol homeostasis. It binds to the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes, leading to the degradation of the LDLR and a subsequent increase in circulating low-density lipoprotein cholesterol (LDL-C). Inhibition of the PCSK9-LDLR interaction has been a clinically validated strategy for lowering LDL-C. While injectable biologics have proven effective, the development of oral small molecule inhibitors aims to improve patient accessibility, convenience, and potentially reduce treatment costs. This comparison focuses on four prominent small molecule inhibitors: MK-0616, AZD0780, NYX-PCSK9i, and BMS-962476.
Mechanism of Action
While all four compounds inhibit PCSK9 function, they exhibit distinct mechanisms of action.
-
MK-0616, NYX-PCSK9i, and BMS-962476 are direct inhibitors of the PCSK9-LDLR interaction. They physically bind to PCSK9, preventing it from associating with the LDLR and thereby sparing the receptor from degradation.[1][2] This leads to increased recycling of the LDLR to the cell surface and enhanced clearance of LDL-C from the circulation.
-
AZD0780 employs a novel, indirect mechanism. It binds to the C-terminal domain of PCSK9 and does not block the initial interaction with the LDLR. Instead, it inhibits the lysosomal trafficking of the PCSK9-LDLR complex, which also prevents the degradation of the LDLR and promotes its recycling.[3][4]
Comparative Efficacy
The following tables summarize the available quantitative data on the binding affinity and efficacy of these small molecule PCSK9 inhibitors.
Table 1: In Vitro Binding Affinity and Cellular Efficacy
| Inhibitor | Target | Assay Type | Binding Affinity (Ki, Kd, or IC50) | Cellular Efficacy |
| MK-0616 | PCSK9 | In vitro binding | Ki = 5 pM[5] | Not explicitly reported |
| AZD0780 | PCSK9 C-terminal domain | In vitro binding | Kd = 2.3 nM[3] | Increased LDL-C uptake in HepG2 cells[3] |
| NYX-PCSK9i | PCSK9 | In vitro biochemical binding | IC50 = 323 nM[6] | Functional protection of LDLR from degradation in human lymphocytes[1] |
| BMS-962476 | PCSK9 | In vitro binding | Sub-nanomolar affinity[2] | Not explicitly reported |
Table 2: Preclinical In Vivo Efficacy
| Inhibitor | Animal Model | Dose | Route of Administration | LDL-C / Total Cholesterol Reduction |
| NYX-PCSK9i | APOE*3-Leiden.CETP mice | 30 and 50 mg/kg | Oral (BID) | Up to 57% reduction in total cholesterol[3][7] |
| BMS-962476 | Cynomolgus monkeys | Not specified | Not specified | ~55% reduction in LDL-C[2] |
| AZD0780 | Human PCSK9 knock-in hypercholesterolemic mice | 15 mg/kg | Oral (BID) | Decreased plasma LDL-C levels[3] |
Table 3: Clinical Efficacy (Phase IIb Data)
| Inhibitor | Trial | Patient Population | Dose | LDL-C Reduction (Placebo-Adjusted) |
| MK-0616 | Phase IIb | Adults with hypercholesterolemia | 30 mg once daily | 60.9%[8] |
| AZD0780 | PURSUIT (Phase IIb) | Adults with hypercholesterolemia on statin therapy | 30 mg once daily | 50.7%[9] |
Signaling and Experimental Workflow Diagrams
To visualize the biological context and the evaluation process for these inhibitors, the following diagrams are provided.
Experimental Protocols
While specific, proprietary protocols for each compound are not publicly available, the following are representative methodologies for the key experiments cited.
PCSK9-LDLR Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay is commonly used to quantify the binding affinity of inhibitors to the PCSK9-LDLR interaction in a high-throughput format.
-
Principle: The assay measures the proximity of two molecules labeled with fluorescent dyes. When a donor fluorophore (e.g., Europium cryptate) on one molecule is excited, it can transfer energy to an acceptor fluorophore (e.g., a fluorescent dye) on a second molecule if they are in close proximity, resulting in a FRET signal. Inhibitors of the interaction will disrupt this energy transfer.[10]
-
Materials:
-
Recombinant human PCSK9, biotinylated
-
Recombinant human LDLR ectodomain, labeled with Europium cryptate (donor)
-
Streptavidin-d2 (acceptor)
-
Assay buffer (e.g., phosphate-buffered saline with 0.1% BSA)
-
Test compounds (small molecule inhibitors)
-
384-well low-volume microplates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a pre-mixed solution of biotinylated PCSK9 and Streptavidin-d2 to each well.
-
Add the Europium-labeled LDLR to initiate the binding reaction.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
The ratio of the acceptor to donor fluorescence is calculated. A decrease in this ratio indicates inhibition of the PCSK9-LDLR interaction.
-
IC50 values are determined by plotting the TR-FRET ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
-
Cellular LDL-C Uptake Assay (Fluorescently Labeled LDL)
This assay assesses the functional consequence of PCSK9 inhibition by measuring the uptake of LDL by hepatocytes.
-
Principle: Cells are treated with the inhibitor and a fluorescently labeled LDL. If the inhibitor is effective, it will increase the number of LDLRs on the cell surface, leading to greater uptake of the fluorescent LDL, which can be quantified.[11]
-
Materials:
-
HepG2 cells (human hepatoma cell line)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and lipoprotein-deficient serum (LPDS)
-
Fluorescently labeled LDL (e.g., pHrodo™ Red LDL or DyLight™ 550-LDL)
-
Recombinant human PCSK9
-
Test compounds (small molecule inhibitors)
-
96-well black, clear-bottom cell culture plates
-
-
Procedure:
-
Seed HepG2 cells in a 96-well plate and allow them to adhere and grow to a desired confluency.
-
To upregulate LDLR expression, incubate the cells in a medium containing LPDS for 24 hours.
-
Treat the cells with serial dilutions of the test compounds in the presence of a fixed concentration of recombinant human PCSK9 for a specified duration (e.g., 4-6 hours).
-
Add the fluorescently labeled LDL to each well and incubate for an additional period (e.g., 4 hours) to allow for uptake.
-
Wash the cells with phosphate-buffered saline (PBS) to remove any unbound fluorescent LDL.
-
Quantify the intracellular fluorescence using a fluorescence microplate reader or a high-content imaging system.
-
An increase in fluorescence intensity compared to the PCSK9-treated control indicates that the inhibitor has restored LDL uptake.
-
EC50 values can be calculated by plotting the fluorescence intensity against the logarithm of the inhibitor concentration.
-
In Vivo Efficacy Study in a Mouse Model
This type of study evaluates the ability of the inhibitor to lower LDL-C in a living organism.
-
Principle: A mouse model that develops human-like hypercholesterolemia (e.g., APOE*3-Leiden.CETP mice) is treated with the test compound. Blood samples are collected over time to measure changes in plasma lipid levels.[7]
-
Materials:
-
APOE*3-Leiden.CETP transgenic mice (or other suitable model)
-
Western-type diet to induce hypercholesterolemia
-
Test compound formulated for oral administration
-
Vehicle control
-
Blood collection supplies
-
ELISA kits for measuring total cholesterol, LDL-C, and PCSK9 levels
-
-
Procedure:
-
Acclimate the mice and place them on a Western-type diet for a period to induce a stable hypercholesterolemic phenotype.
-
Randomize the mice into treatment and vehicle control groups.
-
Administer the test compound or vehicle orally (e.g., by gavage) at the desired dose and frequency (e.g., once or twice daily) for the duration of the study (e.g., 4-8 weeks).
-
Collect blood samples at baseline and at regular intervals throughout the study (e.g., weekly).
-
Separate the plasma from the blood samples.
-
Measure plasma levels of total cholesterol, LDL-C, HDL-C, and PCSK9 using commercially available ELISA kits.
-
At the end of the study, tissues such as the liver may be harvested for further analysis (e.g., measuring hepatic LDLR protein levels by Western blot).
-
The percentage reduction in LDL-C or total cholesterol in the treated group compared to the vehicle group is calculated to determine the in vivo efficacy of the compound.
-
Conclusion
The development of oral small molecule PCSK9 inhibitors marks a significant milestone in the management of hypercholesterolemia. Compounds like MK-0616 and AZD0780 have demonstrated robust LDL-C lowering in clinical trials, with distinct mechanisms of action that offer potential for tailored therapeutic strategies. The preclinical data for NYX-PCSK9i and BMS-962476 also show promise. As these molecules progress through further clinical development, they hold the potential to provide a more accessible and convenient treatment option for a broader population of patients at risk for atherosclerotic cardiovascular disease. Continued research and head-to-head comparative studies will be crucial to fully elucidate the relative merits of these emerging therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. nyrada.com [nyrada.com]
- 3. A Novel, Orally Bioavailable, Small-Molecule Inhibitor of PCSK9 With Significant Cholesterol-Lowering Properties In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AZD0780 - an oral PCSK9 inhibitor with a novel mode of action for the treatment of cardiovascular disease - American Chemical Society [acs.digitellinc.com]
- 5. ahajournals.org [ahajournals.org]
- 6. NYX-PCSK9i | PCSK9 inhibitor | Probechem Biochemicals [probechem.com]
- 7. nyrada.com [nyrada.com]
- 8. MK-0616: an oral PCSK9 inhibitor for hypercholesterolemia treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AZD0780, a novel oral PCSK9 inhibitor, demonstrated significant LDL cholesterol (LDL-C) reduction in PURSUIT Phase IIb trial [astrazeneca.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. LDL Cholesterol Uptake Assay Using Live Cell Imaging Analysis with Cell Health Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Comparative Analysis of SBC-115076: A Novel Small Molecule PCSK9 Antagonist
For Immediate Release: For Research and Professional Use Only
This guide provides a comparative analysis of SBC-115076, a potent small molecule antagonist of proprotein convertase subtilisin/kexin type 9 (PCSK9), against other established and emerging lipid-lowering compounds. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's preclinical performance.
Introduction to this compound
This compound is an orally bioavailable, small molecule that functions as an extracellular antagonist of PCSK9. By binding to circulating PCSK9, this compound prevents the PCSK9-mediated degradation of low-density lipoprotein receptors (LDLR) in hepatocytes. This mechanism leads to increased LDLR recycling to the cell surface, enhancing the clearance of low-density lipoprotein cholesterol (LDL-C) from the bloodstream. Preclinical studies have demonstrated its potential as a potent lipid-lowering agent.
Mechanism of Action: PCSK9 Inhibition
The primary mechanism of action for this compound and other PCSK9 inhibitors is the modulation of the PCSK9-LDLR pathway. The diagram below illustrates this critical signaling cascade.
Preclinical Efficacy: A Comparative Summary
The following table summarizes the preclinical lipid-lowering efficacy of this compound in comparison to a standard-of-care statin (Atorvastatin) and other PCSK9-targeting therapies in rodent models of hypercholesterolemia.
| Compound | Class | Animal Model | Key Efficacy Endpoint | Efficacy | Dosage |
| This compound | Small Molecule PCSK9 Inhibitor | High-Fat Diet-Fed Mice | Total Cholesterol Reduction | -32% [1] | 8 mg/kg [1] |
| Hypercholesterolemic Mice | Total & LDL-C Reduction | Up to -50% | Not specified | ||
| Atorvastatin | HMG-CoA Reductase Inhibitor | APOE3Leiden.CETP Mice | Total Cholesterol Reduction | -33% | 0.01% in diet |
| apoE/LDLR-deficient mice | Significant Total Cholesterol Reduction | Not quantified | 100 mg/kg/day | ||
| Alirocumab | Monoclonal Antibody PCSK9 Inhibitor | APOE3Leiden.CETP Mice | Total Cholesterol Reduction | -46%[1] | 10 mg/kg (weekly)[1] |
| Evolocumab | Monoclonal Antibody PCSK9 Inhibitor | Obese Zucker Rats | Significant Plasma LDL Reduction | Not quantified | Not specified |
| AZD0780 | Oral Small Molecule PCSK9 Inhibitor | Human PCSK9 Knock-in Mice | LDL-C Plasma Level Reduction | Not quantified | 15 mg/kg (twice daily)[2] |
| AT04A (Vaccine) | PCSK9 Vaccine | Western-type Diet-Fed Mice | Total Cholesterol Reduction | -53%[3] | Not applicable |
Experimental Protocols
The following section details the methodologies for the key preclinical experiments cited in this guide.
Hypercholesterolemia Induction in Rodent Models
A common method to induce hypercholesterolemia in preclinical studies involves dietary manipulation. The APOE*3Leiden.CETP mouse model is a well-established model for human-like hyperlipidemia and atherosclerosis.[4]
-
Animal Model: Male or female APOE*3Leiden.CETP mice. These mice exhibit a delayed clearance of triglyceride-rich lipoproteins, mimicking a human-like lipoprotein profile.[1][4][5]
-
Diet: A Western-type diet (WTD) containing a high percentage of fat and cholesterol (e.g., 15% cacao butter and 0.1-0.25% cholesterol) is administered for a specified period (e.g., 13-18 weeks) to induce a hypercholesterolemic phenotype.[1][6][7]
-
Housing and Monitoring: Animals are housed in a controlled environment with regular monitoring of body weight and food intake. Blood samples are collected at specified intervals to measure plasma lipid levels.
The diagram below outlines a general workflow for a preclinical in vivo efficacy study.
Lipid Analysis
Plasma samples are analyzed for total cholesterol, LDL-C, HDL-C, and triglycerides using standard enzymatic colorimetric assays or by nuclear magnetic resonance spectroscopy.
Discussion
The preclinical data indicates that this compound is a potent lipid-lowering agent, demonstrating a reduction in total cholesterol comparable to or exceeding that of the established oral standard-of-care, atorvastatin, in mouse models. Its efficacy also appears to be in a similar range to injectable PCSK9 monoclonal antibodies and a PCSK9 vaccine in preclinical settings.
As an oral small molecule, this compound presents a potentially convenient and accessible alternative to injectable PCSK9 inhibitors. Further head-to-head preclinical studies in standardized models are warranted to more definitively position this compound within the landscape of emerging oral PCSK9 inhibitors like AZD0780. The promising preclinical profile of this compound supports its continued development as a novel therapeutic for hypercholesterolemia.
References
- 1. Alirocumab inhibits atherosclerosis, improves the plaque morphology, and enhances the effects of a statin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AZD-0780 lowers LDL-C plasma levels by stabilizing the PCSK9 C-terminal domain | BioWorld [bioworld.com]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. jcet.eu [jcet.eu]
- 5. tno-pharma.com [tno-pharma.com]
- 6. Alirocumab, evinacumab, and atorvastatin triple therapy regresses plaque lesions and improves lesion composition in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
Safety Operating Guide
Proper Disposal Procedures for SBC-115076: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety and disposal protocols for the research chemical SBC-115076. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure a safe laboratory environment and compliance with standard chemical handling practices.
A key safety document, the Material Safety Data Sheet (MSDS) for this compound, classifies the compound as "Not a hazardous substance or mixture"[1]. However, it is imperative to handle all laboratory chemicals with a high degree of caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols that align with local regulations.
Immediate Safety and Handling
Before handling this compound, personnel should be familiar with standard laboratory safety procedures. In the event of accidental exposure, the following first aid measures are recommended[1]:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer CPR, avoiding mouth-to-mouth resuscitation[1].
-
Skin Contact: Thoroughly rinse the affected area with copious amounts of water. Contaminated clothing and shoes should be removed, and a physician should be consulted[1].
-
Eye Contact: Immediately flush the eyes with large amounts of water, using an eye-wash station. Ensure eyelids are held open for adequate flushing. Any contact lenses should be removed. Seek prompt medical attention[1].
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not give anything by mouth to an unconscious person[1].
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 527.61 g/mol |
| Appearance | Solid |
| Storage Temperature | -20°C |
| Solubility in DMSO | ≥ 100 mg/mL |
Data sourced from multiple suppliers and safety data sheets.
Disposal Procedures
The proper disposal of this compound and its solutions is contingent on its classification as a non-hazardous substance and the solvent used. Always perform a risk assessment prior to disposal and adhere to the guidelines established by your institution's EHS department.
Unused or Expired Solid this compound
For the disposal of pure, solid this compound that is unused or has expired, the following steps should be taken:
-
Consult EHS: Before proceeding, confirm with your institution's EHS department that disposal as a non-hazardous chemical waste is acceptable.
-
Packaging: Securely package the solid waste in a clearly labeled, sealed container. The label should include the full chemical name ("this compound") and indicate that it is non-hazardous waste.
-
Collection: Arrange for collection by your institution's chemical waste management service.
This compound in DMSO Solutions
Dimethyl sulfoxide (DMSO) is a common solvent for this compound. As DMSO can penetrate the skin, solutions containing it should be handled with care. The disposal of DMSO solutions should be treated as organic solvent waste.
-
Segregation: Collect all waste solutions of this compound in DMSO in a dedicated, properly labeled waste container for flammable or organic solvents. Do not mix with other waste streams unless approved by your EHS department.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical names of all components (this compound and Dimethyl Sulfoxide), and their approximate concentrations.
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from sources of ignition.
-
Disposal: Arrange for pickup by your institution's hazardous waste disposal service.
Experimental Protocols
While specific experimental protocols involving this compound will vary depending on the research, any procedure should incorporate the safety and disposal considerations outlined in this document from the planning stage.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling SBC-115076
Essential Safety and Handling Guide for SBC-115076
This document provides immediate, essential safety, handling, and disposal information for this compound, a potent proprotein convertase subtilisin/kexin type 9 (PCSK9) inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and to provide clear, operational guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance or mixture, adherence to standard laboratory safety protocols is crucial.[1] The following personal protective equipment is recommended when handling this compound to minimize exposure and ensure a safe working environment.
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields |
| Hand Protection | Disposable Gloves | Nitrile or latex, chemically resistant |
| Body Protection | Laboratory Coat | Standard, long-sleeved |
| Respiratory | Not generally required | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be appropriate. |
Physical and Chemical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 489415-96-5 |
| Molecular Formula | C₃₁H₃₃N₃O₅[2] |
| Molecular Weight | 527.62 g/mol [3] |
| Appearance | White to off-white solid powder[3] |
| Purity | >98%[3] |
| Solubility | DMSO: ≥ 5 mg/mLDMF: 2 mg/mLDMSO:PBS (pH 7.2) (1:1): 0.5 mg/mL[2]Not soluble in water[3] |
| Storage (Solid) | Short term (days to weeks): 0 - 4°CLong term (months to years): -20°C[3] |
| Storage (Stock Solution) | Short term (days to weeks): 0 - 4°CLong term (months): -20°C[3] |
| Stability | ≥ 4 years when stored properly[2] |
Operational Plan: Handling and Stock Solution Preparation
Follow these procedural steps for the safe handling and preparation of this compound stock solutions.
Step 1: Engineering Controls
-
Work in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.[1]
Step 2: Weighing and Handling
-
Before use, allow the product to equilibrate to room temperature.
-
Carefully weigh the desired amount of the solid powder on a calibrated analytical balance. Avoid generating dust.
Step 3: Stock Solution Preparation
-
Based on the desired concentration and experimental requirements, select an appropriate solvent (e.g., DMSO).
-
To prepare a stock solution, slowly add the solvent to the vial containing the this compound powder.
-
Vortex or sonicate the solution to ensure complete dissolution. If precipitation occurs, gentle warming can be used to aid dissolution.[4]
-
For a 10 mM stock solution in DMSO, for example, add 189.5 µL of DMSO to 1 mg of this compound.
Step 4: Storage of Stock Solutions
-
Store stock solutions in tightly sealed vials at -20°C for long-term use.[3]
-
For short-term storage (days to weeks), solutions can be kept at 0 - 4°C.[3]
-
Avoid repeated freeze-thaw cycles. Aliquoting the stock solution into smaller, single-use volumes is recommended.
First Aid Measures
In the event of exposure, follow these first aid protocols:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide respiratory support.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention.[1]
-
Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting. Seek medical attention.[1]
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Unused Product: While not classified as hazardous, it is recommended to dispose of unused this compound as chemical waste through a licensed professional waste disposal service.
-
Contaminated Materials: Dispose of contaminated lab supplies (e.g., pipette tips, vials, gloves) in a designated chemical waste container.
-
Empty Containers: Triple rinse empty containers with an appropriate solvent and dispose of them according to local guidelines.
Mechanism of Action: this compound Signaling Pathway
This compound is a potent inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9).[4] By binding to circulating PCSK9, this compound prevents its interaction with the low-density lipoprotein receptor (LDLR) on the surface of hepatocytes.[3] This inhibition of the PCSK9-LDLR interaction prevents the degradation of the LDLR, leading to increased recycling of the receptor to the cell surface. The higher number of LDLRs on the cell surface enhances the clearance of LDL-cholesterol from the bloodstream, thereby lowering plasma LDL and total cholesterol levels.[3]
Caption: Mechanism of this compound as a PCSK9 inhibitor.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
